1-Cyclopentyl-4-iodo-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentyl-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2/c9-7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVDDTMQCDASQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Cyclopentyl-4-iodo-1H-pyrazole physical properties
An In-Depth Technical Guide to the Physical Properties of 1-Cyclopentyl-4-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopentyl-4-iodo-1H-pyrazole is a substituted pyrazole derivative of significant interest in medicinal chemistry and materials science. The pyrazole nucleus is a common scaffold in numerous biologically active compounds, and the introduction of a cyclopentyl group at the N1 position and an iodine atom at the C4 position provides a unique combination of lipophilicity and a site for further functionalization, respectively.[1] Understanding the physical properties of this compound is paramount for its effective use in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the known physical characteristics of 1-Cyclopentyl-4-iodo-1H-pyrazole, contextualized with data from the parent 4-iodopyrazole, and outlines standard methodologies for their determination.
Molecular Structure and Core Identifiers
The foundational attributes of a molecule dictate its physical behavior. 1-Cyclopentyl-4-iodo-1H-pyrazole is characterized by the following identifiers:
| Property | Value | Source |
| Molecular Formula | C₈H₁₁IN₂ | [2][3] |
| Molecular Weight | 262.09 g/mol | [2][3] |
| CAS Number | 1194377-14-4 | [2][3] |
| Canonical SMILES | C1CCC(C1)N2C=C(C=N2)I | [4] |
| InChIKey | SWVDDTMQCDASQR-UHFFFAOYSA-N | [4] |
The presence of the cyclopentyl group significantly increases the molecular weight and alters the overall shape and polarity compared to the parent 4-iodopyrazole. This substitution is expected to influence intermolecular interactions and, consequently, the bulk physical properties of the material.
Caption: Molecular structure of 1-Cyclopentyl-4-iodo-1H-pyrazole.
Observed and Predicted Physical Properties
Currently, detailed experimental data on the physical properties of 1-Cyclopentyl-4-iodo-1H-pyrazole are limited in publicly available literature. Commercial suppliers list it as a yellow to colorless oil.[2] The table below summarizes the available information.
| Property | Value | Comments | Source |
| Physical State | Liquid (Yellow to colorless oil) | At room temperature. | [2] |
| Melting Point | Not Available | Expected to be below room temperature. | [2] |
| Boiling Point | Not Available | Expected to be significantly higher than 4-iodopyrazole due to increased molecular weight. | [2] |
| Density | Not Available | - | [2] |
| Solubility | Not Available | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | [2] |
| pKa (Predicted) | ~1.5-2.5 | The N2 nitrogen is weakly basic. The cyclopentyl group has a minor electronic effect. | - |
| LogP (Predicted) | 2.1 | Indicates moderate lipophilicity, higher than the parent 4-iodopyrazole. | [4] |
Contextual Comparison with 4-Iodopyrazole
To provide a more complete picture, it is instructive to compare the properties of 1-Cyclopentyl-4-iodo-1H-pyrazole with its parent compound, 4-iodopyrazole.
| Property | 1-Cyclopentyl-4-iodo-1H-pyrazole | 4-Iodopyrazole | Rationale for Difference |
| Molecular Formula | C₈H₁₁IN₂ | C₃H₃IN₂ | Addition of a C₅H₈ moiety. |
| Molecular Weight | 262.09 g/mol | 193.97 g/mol | Increased mass from the cyclopentyl group. |
| Physical State | Liquid | Solid | The N-H bond in 4-iodopyrazole allows for strong intermolecular hydrogen bonding, leading to a higher melting point. The N-cyclopentyl substitution prevents this.[5] |
| Melting Point | N/A (below RT) | 108-110 °C[6] | Disruption of hydrogen bonding network. |
| Boiling Point | N/A (expected to be high) | N/A | The significantly larger molecular weight of the cyclopentyl derivative will lead to stronger van der Waals forces and a higher boiling point. |
Experimental Protocols for Physical Property Determination
For novel compounds like 1-Cyclopentyl-4-iodo-1H-pyrazole, the following standard experimental protocols would be employed to determine key physical properties.
Melting Point Determination (for solid derivatives)
While 1-Cyclopentyl-4-iodo-1H-pyrazole is a liquid, this protocol is crucial for solid derivatives or impurities.
-
Sample Preparation: A small, dry sample is loaded into a capillary tube.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure: The sample is heated at a controlled rate. The temperature range from the first appearance of liquid to complete liquefaction is recorded.
-
Rationale: The melting point range provides an indication of purity. A sharp melting point (narrow range) is indicative of a pure compound.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Microscale)
-
Sample Preparation: A small volume (a few microliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Procedure: The assembly is heated in a suitable apparatus (e.g., a Thiele tube with heating oil). As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed.
-
Observation: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.
-
Rationale: This method is suitable for small sample sizes and provides an accurate determination of the boiling point at a given pressure.
Solubility Assessment
-
Solvent Selection: A panel of standard solvents of varying polarity is chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Procedure: A small, measured amount of 1-Cyclopentyl-4-iodo-1H-pyrazole is added to a known volume of each solvent at a controlled temperature (e.g., 25 °C).
-
Observation: The mixture is agitated, and visual inspection determines if the compound has dissolved. This can be quantified by determining the mass that dissolves in a given volume to saturation.
-
Rationale: Understanding solubility is critical for reaction setup, purification (crystallization or chromatography), and formulation for biological assays.
Spectroscopic and Crystallographic Data Context
While specific spectral data for 1-Cyclopentyl-4-iodo-1H-pyrazole is not widely published, data for the core 4-iodopyrazole provides valuable insights.
-
¹H NMR Spectroscopy: In deuterated chloroform, the protons on the pyrazole ring of 4-iodopyrazole typically appear as singlets in the aromatic region. The N-H proton is a broad singlet that can be exchanged with D₂O.[7] For 1-Cyclopentyl-4-iodo-1H-pyrazole, one would expect to see characteristic signals for the cyclopentyl protons in the aliphatic region, in addition to the pyrazole ring protons.
-
Infrared (IR) Spectroscopy: The IR spectrum of 4-iodopyrazole shows characteristic N-H stretching bands. In 1-Cyclopentyl-4-iodo-1H-pyrazole, these would be absent and replaced by C-H stretching and bending vibrations from the cyclopentyl group.
-
Crystal Structure: The crystal structure of 4-iodopyrazole has been determined and shows that the molecules form non-isostructural catemers through hydrogen bonding.[8] As 1-Cyclopentyl-4-iodo-1H-pyrazole is a liquid at room temperature, it does not have a stable crystal lattice under these conditions. Low-temperature crystallography could potentially elucidate its solid-state packing.
Handling and Storage
Based on the available safety data, 1-Cyclopentyl-4-iodo-1H-pyrazole should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[2] It is classified as harmful if swallowed and causes skin and eye irritation.[2]
For long-term stability, the compound should be stored in a tightly sealed container in a dry environment, at room temperature (20 to 22 °C).[2]
Conclusion
1-Cyclopentyl-4-iodo-1H-pyrazole is a valuable building block in chemical and pharmaceutical research. While a comprehensive experimental dataset of its physical properties is not yet available, its identity as a liquid oil at room temperature is established. By comparing it with the well-characterized 4-iodopyrazole, we can infer many of its properties and understand the influence of the N-cyclopentyl substituent. The methodologies outlined in this guide provide a framework for the experimental determination of its key physical characteristics, which will be essential for its future applications in drug discovery and materials science.
References
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- Hohhot Fresh Fine Chem Co., Ltd. (n.d.). 1-Cyclopentyl-4-iodo-1H-pyrazole.
- PubChem. (n.d.). 4-Iodopyrazole. National Institutes of Health.
- Sigma-Aldrich. (n.d.). 4-Iodopyrazole 99%.
- PubChemLite. (n.d.). 1-cyclopentyl-4-iodo-1h-pyrazole-5-carbaldehyde.
- PubChemLite. (n.d.). 1-cyclopentyl-4-iodo-1h-pyrazole.
- PubChem. (n.d.). 1-(4-Iodophenyl)-1H-Pyrazole. National Institutes of Health.
- Boron Molecular. (n.d.). 1-cyclopentyl-4-iodo-1H-pyrazole.
- Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole (CAS 288-13-1).
- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review.
- Organic Chemistry Portal. (2008). Pyrazole synthesis.
- Molecules. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health.
- MedChemExpress. (n.d.). 1H-pyrazole (Pyrazole).
- Sigma-Aldrich. (n.d.). 4-Iodopyrazole 99%.
- ChemicalBook. (n.d.). 4-Iodopyrazole(3469-69-0) 1H NMR spectrum.
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Literature Review on the Synthesis of 4-Iodopyrazole Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the 4-Iodopyrazole Synthon
In the landscape of modern medicinal chemistry and materials science, pyrazole derivatives are recognized as "privileged structures" due to their prevalence in a wide array of biologically active compounds and functional materials.[1][2][3] From anti-inflammatory drugs to agrochemicals and beyond, the pyrazole core is a testament to nature's efficiency and a playground for synthetic innovation.[4][5]
Within this critical class of heterocycles, the 4-iodopyrazole derivative holds a place of particular strategic importance. Its true value is not merely in its own potential bioactivity but in its exceptional versatility as a synthetic intermediate.[6][7] The carbon-iodine bond at the C4 position is a uniquely powerful functional handle, poised for a variety of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions.[5][6] This allows for the precise and modular installation of diverse molecular fragments, enabling the rapid exploration of chemical space and the construction of complex, highly functionalized target molecules.[8][9]
This guide provides an in-depth review of the principal methodologies for synthesizing 4-iodopyrazole derivatives. It is designed for the practicing researcher, moving beyond a simple catalog of reactions to explain the causality behind experimental choices, offering field-proven insights into why one method may be chosen over another. We will explore the mechanisms, compare the protocols, and provide the technical grounding necessary for you to confidently select and implement the optimal synthetic strategy for your research objectives.
Chapter 1: Direct Electrophilic Iodination of the Pyrazole Core
The most direct and frequently employed strategy for the synthesis of 4-iodopyrazoles is the electrophilic aromatic substitution on the pre-formed pyrazole ring. The C4 position of the pyrazole nucleus is electron-rich and thus highly susceptible to electrophilic attack. However, molecular iodine (I₂) itself is a relatively weak electrophile. Consequently, successful iodination almost invariably requires the presence of an oxidizing agent to generate a more potent iodinating species, such as the iodonium ion (I⁺) or its equivalent.
Iodination with Molecular Iodine and an Oxidant
This family of methods is popular due to its operational simplicity and the use of readily available reagents. The choice of oxidant is critical and can be tailored based on the substrate's reactivity and desired reaction conditions (e.g., pH, solvent).
Mechanism Insight: The core principle involves the in-situ generation of an electrophilic iodine species. The oxidant reacts with I₂ to form a species with a more polarized or fully cationic iodine atom, which is then readily attacked by the electron-rich C4 position of the pyrazole.
-
Iodine/Hydrogen Peroxide (I₂/H₂O₂): This is an environmentally benign or "green" methodology, as the only byproduct is water.[10] It is particularly effective for a range of pyrazole derivatives and can be performed in aqueous media, enhancing its appeal from a process safety and sustainability perspective.[10][11]
-
Iodine/Ceric Ammonium Nitrate (I₂/CAN): Ceric ammonium nitrate is a powerful single-electron oxidant that efficiently facilitates the iodination. This method is highly regioselective for the C4 position and is effective even for less reactive pyrazole substrates.[5] The reaction is typically run in an organic solvent like acetonitrile.
-
Potassium Iodate/Diselenide Catalyst (KIO₃/(PhSe)₂): This catalytic system provides a novel approach where potassium iodate serves as the terminal oxidant and iodine source, while a diselenide catalyst facilitates the reaction under acidic conditions.[12] This method is notable for its application in one-pot procedures where the pyrazole ring is generated in situ and immediately iodinated.[12]
N-Iodosuccinimide (NIS)
N-Iodosuccinimide is a convenient, solid-phase reagent that serves as a source of an electrophilic iodine atom. It is often used in conjunction with an acid catalyst, such as trifluoroacetic acid (TFA), which protonates the succinimide nitrogen, further enhancing the electrophilicity of the iodine.[5] This method is prized for its mild conditions and high yields, although NIS is a more expensive reagent compared to molecular iodine.
Electrochemical Iodination
Electrosynthesis offers a modern, reagent-free approach to iodination.[13] In this method, an iodide salt (like KI) is oxidized at the anode to generate the reactive iodine species directly in the reaction medium. The efficiency of electrochemical iodination can be highly dependent on the substituents present on the pyrazole ring, as well as reaction conditions like current density and solvent system.[13][14]
Comparative Summary of Direct Iodination Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| I₂/H₂O₂ | I₂, H₂O₂ | Water, Room Temp | Green, inexpensive, safe byproduct (H₂O) | Reaction times can be long for deactivated substrates[11] |
| I₂/CAN | I₂, Ceric Ammonium Nitrate | Acetonitrile, RT to Reflux | High yields, highly regioselective, good for many substrates[5] | Stoichiometric metallic oxidant, waste disposal |
| NIS/Acid | N-Iodosuccinimide, TFA | Acetic Acid, 80 °C | Mild conditions, high yields, easy handling[5] | Higher reagent cost, requires acidic conditions |
| KIO₃/(PhSe)₂ | KIO₃, (PhSe)₂ (cat.) | Acidic Media | Catalytic, suitable for one-pot synthesis-iodination[12] | Requires catalyst, specific to certain substrates |
| Electrochemical | KI or NaI | Aqueous/Organic, Anodic Oxidation | Reagentless (uses electricity), clean | Requires specialized equipment, yield is substrate-dependent[13][14] |
Chapter 2: Synthesis from Functionalized Pyrazole Precursors
An alternative to direct C-H functionalization is the conversion of a pre-installed functional group at the C4 position into an iodo group. This approach can be particularly useful when direct iodination is problematic due to substrate sensitivity or lack of regioselectivity.
The Sandmeyer Reaction: From Amine to Iodide
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities, including halides.[15][16] The process involves two key stages: the diazotization of a 4-aminopyrazole to form a diazonium salt, followed by the displacement of the diazonium group with iodide.
Causality Behind the Method: This pathway is powerful because the requisite 4-aminopyrazole precursors can often be synthesized through well-established routes, such as the Thorpe-Ziegler cyclization. The transformation provides an orthogonal strategy when electrophilic attack on the pyrazole ring is not feasible. The diazonium intermediate is highly reactive, and its displacement with an iodide ion (typically from KI) is a high-yielding and reliable transformation that does not require a copper catalyst, unlike other Sandmeyer reactions.[15]
Sources
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The Pyrazole Paradigm: From Privileged Scaffold to Precision Medicine
Executive Summary
The pyrazole ring is not merely a structural connector; it is a "privileged scaffold" in modern medicinal chemistry, capable of navigating the delicate balance between lipophilicity, solubility, and target affinity.[1][2] This technical guide explores the strategic deployment of pyrazole moieties in drug discovery, moving beyond classical Knorr synthesis to advanced C-H functionalization and regioselective cycloadditions. We examine the causality behind its prevalence in kinase inhibitors and provide a self-validating protocol for synthesizing novel trisubstituted derivatives.
Strategic Rationale: The Bioisosteric Advantage
Physicochemical Tuning
In drug design, replacing a phenyl ring with a pyrazole offers immediate physicochemical benefits.
-
Lipophilicity Modulation: Pyrazole (cLogP ~0.[2]24) is significantly less lipophilic than benzene (cLogP ~2.14).[2] This reduction is critical for improving oral bioavailability (Lipinski’s Rule of 5) and reducing metabolic clearance.
-
Hydrogen Bonding: Unlike benzene, pyrazole acts as both a hydrogen bond donor (N-H) and acceptor (N:).[2] This dual nature allows it to anchor molecules within enzyme active sites, particularly the ATP-binding hinge region of kinases.
The Tautomeric Equilibrium
Pyrazole exists in a tautomeric equilibrium (N1-H vs. N2-H).[2] This dynamic property can be a liability if not controlled, leading to mixed binding modes. However, when N-substituted, the ring becomes a rigid scaffold that directs substituents into precise vectors, essential for high-affinity ligand-protein interactions.
Advanced Synthetic Architectures
Traditional methods like the Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls) often suffer from poor regioselectivity, yielding mixtures of 1,3- and 1,5-isomers. Modern drug discovery demands precision.
Regioselective [3+2] Cycloaddition
A superior approach for generating novel 1,3,5-trisubstituted pyrazoles involves the [3+2] cycloaddition of nitrile imines (generated in situ from hydrazonyl halides) with alkynes or enamines. This method offers high regiocontrol driven by the electronic properties of the dipole and dipolarophile.
Transition-Metal Catalyzed C-H Functionalization
Direct functionalization of the pyrazole core avoids pre-functionalized starting materials.[3][4]
-
Pd-Catalyzed Arylation: Utilizes the directing group ability of the pyrazole nitrogen to activate the C4 or C5 position.
-
Causality: The use of specific ligands (e.g., phosphines) modulates the electrophilicity of the metal center, dictating the site of activation.
Visualization: Synthetic Workflow
The following diagram contrasts the traditional pathway with the modern, regioselective approach.
Figure 1: Comparison of Traditional Knorr Synthesis vs. Modern Regioselective Cycloaddition strategies.
Experimental Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
Objective: To synthesize a library of 1,3,5-trisubstituted pyrazoles via a copper-mediated oxidative [3+2] cycloaddition of tosylhydrazones and terminal alkynes. Rationale: This method avoids the handling of toxic hydrazine and unstable diazo compounds, generating the active diazo species in situ.
Reagents & Equipment
-
Substrate A: N-tosylhydrazone (1.0 equiv)
-
Substrate B: Terminal Alkyne (1.2 equiv)
-
Catalyst: Copper(I) Iodide (CuI, 10 mol%)
-
Base: Cesium Carbonate (Cs₂CO₃, 2.0 equiv)
-
Solvent: 1,4-Dioxane (Anhydrous)
-
Atmosphere: Nitrogen or Argon balloon
Step-by-Step Methodology
-
Reaction Setup (Self-Validating Step):
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar, add N-tosylhydrazone (1.0 mmol), CuI (19 mg, 0.1 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Validation: The color of the solid mixture should be off-white to pale yellow. A green tint indicates Cu(II) contamination, which will lower yield.
-
-
Solvent Addition & Degassing:
-
Evacuate the tube and backfill with nitrogen (3 cycles).
-
Add anhydrous 1,4-Dioxane (5 mL) and the terminal alkyne (1.2 mmol) via syringe.
-
Mechanistic Insight: The base (Cs₂CO₃) is crucial here to facilitate the Bamford-Stevens reaction, decomposing the tosylhydrazone into the reactive diazo intermediate in situ.
-
-
Thermal Activation:
-
Seal the tube and heat to 110°C for 8–12 hours.
-
Monitoring: Monitor via TLC (Thin Layer Chromatography). The disappearance of the hydrazone spot and the appearance of a highly fluorescent spot (typical for pyrazoles) indicates progress.
-
-
Work-up & Purification:
-
Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Wash with Ethyl Acetate (EtOAc).
-
Concentrate the filtrate under reduced pressure.
-
Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
-
-
Characterization (Data Integrity):
-
Confirm structure via ¹H NMR. A characteristic singlet around 6.5–7.0 ppm corresponds to the pyrazole C4-H proton, confirming the formation of the aromatic ring.
-
Case Study: Pyrazoles as Kinase Inhibitors[2][5]
The pyrazole scaffold is ubiquitous in kinase inhibitors due to its ability to mimic the adenine ring of ATP.
Mechanism of Action: The Hinge Binder
In drugs like Crizotinib (ALK inhibitor) and Ruxolitinib (JAK1/2 inhibitor), the pyrazole nitrogen atoms form critical hydrogen bonds with the "hinge region" of the kinase domain. This locks the inhibitor into the ATP-binding pocket, preventing phosphorylation and downstream signaling.
Data Summary: FDA-Approved Pyrazoles[6]
| Drug Name | Target | Indication | Role of Pyrazole Scaffold |
| Celecoxib | COX-2 | Inflammation | Selectivity filter; fits into the hydrophobic side pocket of COX-2. |
| Ruxolitinib | JAK1/2 | Myelofibrosis | Hinge binder; mimics ATP adenine to block catalytic activity. |
| Ibrutinib | BTK | Mantle Cell Lymphoma | Scaffold for the "warhead" (acrylamide) to position it near Cys481 for covalent bonding. |
| Crizotinib | ALK/ROS1 | NSCLC | Core scaffold orienting the 2-aminopyridine for hinge interaction. |
Visualization: JAK-STAT Pathway Inhibition
The following diagram illustrates how pyrazole-based inhibitors (like Ruxolitinib) intercept the JAK-STAT signaling cascade.
Figure 2: Mechanism of JAK-STAT pathway inhibition by pyrazole-based small molecules.
Future Outlook: Covalent Inhibitors & PROTACs
The future of pyrazole scaffolds lies in Targeted Protein Degradation (PROTACs) and Covalent Inhibition .
-
Covalent Inhibitors: Building on the success of Ibrutinib, new pyrazoles are being designed with electrophilic "warheads" at the C4 position to form irreversible bonds with non-catalytic cysteines, overcoming resistance mutations.
-
PROTACs: Pyrazoles serve as stable linkers or E3 ligase ligands (e.g., recruiting Cereblon) to induce the degradation of "undruggable" targets.
References
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 2020.[3][4] Link
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 2023. Link
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 2014.[5] Link
-
Recent advances in the synthesis of anticancer pyrazole derivatives. RSC Advances, 2025. Link
-
Pyrazole scaffold in medicinal chemistry: a review. European Journal of Medicinal Chemistry, 2021. Link[6]
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- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Sonogashira Coupling of 1-Cyclopentyl-4-iodo-1H-pyrazole
Introduction
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] This powerful transformation, which couples terminal alkynes with aryl or vinyl halides, is catalyzed by a synergistic combination of palladium and copper complexes.[3][4] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have cemented its utility in the synthesis of a vast array of complex molecules, from pharmaceuticals and natural products to advanced organic materials.[1][2]
Within the landscape of medicinal chemistry, the pyrazole scaffold is a privileged pharmacophore, present in numerous approved drugs. The targeted functionalization of the pyrazole ring system is therefore a critical strategy in drug discovery. The Sonogashira coupling of halogenated pyrazoles, such as 1-Cyclopentyl-4-iodo-1H-pyrazole, offers a robust and modular approach to introduce alkynyl moieties, thereby generating novel chemical entities with significant potential for biological activity.[5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed, field-proven protocol for the Sonogashira coupling of 1-Cyclopentyl-4-iodo-1H-pyrazole, grounded in mechanistic principles and practical insights to ensure experimental success.
Reaction Principle and Catalytic Mechanism
The Sonogashira reaction proceeds via two interconnected, synergistic catalytic cycles involving palladium and copper.[5] The C-I bond of an iodo-pyrazole is significantly more reactive than corresponding C-Br or C-Cl bonds, typically allowing for milder reaction conditions and faster reaction times.[1]
The Dual Catalytic Cycles:
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the carbon-iodine bond of the 1-Cyclopentyl-4-iodo-1H-pyrazole, forming a Pd(II)-pyrazole complex.
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, facilitated by a base, to generate a highly reactive copper(I) acetylide intermediate.
-
Transmetalation: This is the crucial step where the two cycles intersect. The copper acetylide transfers its alkynyl group to the Pd(II)-pyrazole complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final 4-alkynyl-1-cyclopentyl-1H-pyrazole product, regenerating the active Pd(0) catalyst which re-enters the cycle.[5]
The amine base plays a dual role: it facilitates the deprotonation of the terminal alkyne and neutralizes the hydrogen iodide (HI) generated during the reaction.[1]
Copper-Free Sonogashira Coupling
While the copper co-catalyst accelerates the reaction, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[6] In cases where this side reaction is problematic, a copper-free variant can be employed. In this protocol, the base must be strong enough to deprotonate the alkyne without assistance from copper, and the reaction may require higher temperatures.[4] A palladium-alkyne complex forms directly, which then undergoes deprotonation by the base to form the key palladium acetylide intermediate.[4]
Materials and Methods
Synthesis of Starting Material
The substrate, 1-Cyclopentyl-4-iodo-1H-pyrazole, can be synthesized by direct iodination of the parent 1-Cyclopentyl-1H-pyrazole. Standard iodination protocols using reagents like iodine in the presence of an oxidant (e.g., iodic acid, hydrogen peroxide) or N-iodosuccinimide (NIS) are effective for this transformation.[7][8]
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 1-Cyclopentyl-4-iodo-1H-pyrazole | >97% | Custom/In-house | Ensure purity and dryness. |
| Terminal Alkyne (e.g., Phenylacetylene) | >98% | Sigma-Aldrich | Purify by distillation if necessary. |
| Dichlorobis(triphenylphosphine)palladium(II) | Catalyst Grade | Strem Chemicals | PdCl₂(PPh₃)₂. Store under inert gas. |
| Copper(I) Iodide (CuI) | >99.5% | Acros Organics | White/off-white powder. Discolored (brown/green) CuI is less active. |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | Sigma-Aldrich | Distill from CaH₂ and store over KOH under inert gas. |
| Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Anhydrous, >99.8% | Acros Organics | Use from a freshly opened bottle or a solvent purification system. |
| Schlenk Flasks and Glassware | - | - | Must be flame- or oven-dried immediately before use. |
| Inert Gas Supply | High Purity Argon | - | With a manifold for Schlenk line techniques. |
| Magnetic Stirrer/Hotplate | - | - |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of 1-Cyclopentyl-4-iodo-1H-pyrazole (1.0 eq) with a terminal alkyne (1.2 eq).
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-Cyclopentyl-4-iodo-1H-pyrazole (e.g., 262 mg, 1.0 mmol, 1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 21 mg, 0.03 mmol, 0.03 eq), and copper(I) iodide (CuI, 10 mg, 0.05 mmol, 0.05 eq).[6][9]
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure a completely inert atmosphere.[6]
-
Solvent and Base Addition: Under a positive flow of argon, add anhydrous, degassed DMF (10 mL) via syringe, followed by anhydrous triethylamine (Et₃N, 0.42 mL, 3.0 mmol, 3.0 eq).[10] Stir the resulting suspension for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 0.13 mL, 1.2 mmol, 1.2 eq) dropwise via syringe.[6]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. For iodopyrazoles, the reaction is often complete within 2-6 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Cyclopentyl-4-(alkynyl)-1H-pyrazole product.
Optimization and Causality of Experimental Choices
The success of the Sonogashira coupling hinges on the careful selection and quality of each component.
| Parameter | Recommended Conditions | Rationale & Field Insights |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Robust, commercially available, and effective for reactive iodides. For challenging couplings, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can be beneficial as they can prevent catalyst inhibition by the pyrazole nitrogen.[4][6] |
| Cu(I) Source | CuI (5-10 mol%) | CuI is the classic and most reliable co-catalyst. Its presence is key to achieving high reaction rates at room temperature.[11] However, if alkyne homocoupling is a major issue, switching to a copper-free protocol is the most effective solution.[6] |
| Base | Et₃N or DIPEA (2-3 eq) | Amine bases are highly effective. Their basicity is sufficient to deprotonate the alkyne in the copper cycle, and they effectively scavenge the HI byproduct.[1] Using the amine as a co-solvent or solvent can further accelerate the reaction. Inorganic bases like K₂CO₃ can be used in copper-free systems but may require higher temperatures.[1] |
| Solvent | DMF, THF, or Amine/Solvent mixture | Must be anhydrous and rigorously deoxygenated. Oxygen promotes the formation of homocoupled acetylenes, and water can negatively impact catalyst activity.[1][6] Degassing by the freeze-pump-thaw method or by bubbling argon through the solvent for 20-30 minutes is critical.[6] |
| Temperature | Room Temperature to 60 °C | The high reactivity of the C-I bond means most couplings with 1-Cyclopentyl-4-iodo-1H-pyrazole should proceed efficiently at room temperature.[1] Unnecessary heating can lead to catalyst decomposition and the formation of side products, such as from hydrodehalogenation.[6] |
| Atmosphere | Strict Inert (Argon/N₂) | The active Pd(0) species is unstable in the presence of air. Maintaining a positive pressure of an inert gas throughout the setup and reaction is non-negotiable for reproducibility and high yields.[1] |
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Inactive catalyst; poor quality reagents (wet/oxidized); catalyst inhibition. | Use a fresh bottle of catalyst or a different batch. Ensure all solvents and bases are strictly anhydrous and degassed.[6] Consider using a more robust ligand system (e.g., an NHC-Pd catalyst) as pyrazoles can coordinate to and inhibit palladium.[6] |
| Alkyne Homocoupling | Presence of oxygen; high concentration of copper catalyst. | Rigorously deoxygenate all solvents and maintain a strict inert atmosphere.[6] Reduce the amount of CuI or switch to a copper-free protocol. Slow addition of the alkyne to the reaction mixture can also minimize its homocoupling.[6] |
| Hydrodehalogenation | Reaction temperature is too high; presence of a proton source (e.g., water). | Run the reaction at a lower temperature for a longer duration.[6] Ensure all reagents and solvents are scrupulously dried. |
| Formation of Dark Precipitate | Palladium black formation (catalyst decomposition). | This often indicates the reaction temperature is too high or the ligand is insufficient to stabilize the Pd(0) species. Lower the temperature or consider a more strongly coordinating ligand. |
Safety Precautions
Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a well-ventilated fume hood.[5] Organic solvents like DMF and THF are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
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Wikipedia. Sonogashira coupling. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
- Google Patents. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ResearchGate. Influence of base on the Sonogashira coupling reactiona. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. [Link]
-
SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
ResearchGate. (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. [Link]
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Application Notes & Protocols: The Strategic Role of Iodopyrazole Derivatives in Modern Agrochemical Synthesis
Foreword: The Iodopyrazole Scaffold - A Linchpin in Agrochemical Innovation
In the landscape of modern crop protection, the pyrazole heterocycle has emerged as a "privileged scaffold". Its unique electronic properties and metabolic stability have made it a cornerstone in the design of high-efficacy insecticides, fungicides, and herbicides.[1][2][3] However, the true synthetic genius lies in the functionalization of this core structure. Among the various strategies, the introduction of an iodine atom, particularly at the C4 position, has proven to be a transformative step.
This guide delves into the pivotal role of iodopyrazole derivatives, not merely as precursors, but as strategic linchpins in the synthesis of complex agrochemical active ingredients. The iodine atom is not just a substituent; it is a versatile synthetic "handle." Its presence unlocks a vast chemical space through a variety of powerful cross-coupling reactions, enabling the late-stage introduction of molecular diversity—a critical advantage in the optimization of biological activity and crop safety.[4] We will explore the causality behind synthetic choices, provide field-proven protocols for key transformations, and illuminate the pathways from these iodinated intermediates to potent agrochemicals.
Part 1: Foundational Synthesis - The Iodination of the Pyrazole Ring
The strategic placement of an iodine atom on the pyrazole ring is the gateway to its utility in agrochemical synthesis. The choice of iodination method is critical and depends on factors like the desired regioselectivity (typically the C4 position), the nature of existing substituents on the ring, and scalability.[5]
Rationale for Method Selection
Direct electrophilic iodination is the most common approach. The reactivity of the pyrazole ring and the choice of iodinating agent/conditions dictate the outcome. For instance, methods using molecular iodine (I₂) often require an oxidizing agent to generate a more potent electrophilic iodine species (I⁺). This prevents the reversible formation of HI, which can reduce the product, thereby driving the reaction to completion.[6] Green chemistry principles are increasingly favoring methods that use water as a solvent and safer oxidants like hydrogen peroxide.[5][7]
Comparative Analysis of Iodination Methods
The following table summarizes common methods for the C4-iodination of pyrazole, providing a comparative overview to guide experimental design.
| Method | Reagents & Conditions | Typical Yield (%) | Regioselectivity | Key Advantages & Causality |
| Oxidative Iodination | I₂, H₂O₂, H₂O, Room Temp. to 140°C | 63 - 100 | C4 | Green & Practical: Uses water as a solvent and generates water as the only byproduct. H₂O₂ oxidizes I⁻ (from HI) back to I₂, maintaining the electrophile concentration.[5][7] |
| Iodine Monochloride (ICl) | ICl, Li₂CO₃ or NaHCO₃, Dichloromethane, Room Temp. | Up to 95 | C4 | High Efficacy: ICl is a polarized and highly effective electrophile. The base is crucial to neutralize the HCl byproduct, preventing side reactions.[5] |
| N-Iodosuccinimide (NIS) | NIS, Acetonitrile or DMF, Room Temp. | Good to Excellent | C4 | Mild Conditions: Avoids strong acids or oxidants, making it suitable for sensitive substrates. The succinimide byproduct is easily removed.[8] |
| Electrochemical Synthesis | KI, H₂O-CHCl₃, NaHCO₃, Pt-anode, Galvanostatic electrolysis | 57 - 86 | C4 | Reagent-Free Oxidation: Avoids chemical oxidants. The yield is highly dependent on substituents, current density, and temperature.[9] |
Protocol 1: Green Synthesis of 4-Iodopyrazole
This protocol is based on a highly efficient and environmentally benign method utilizing hydrogen peroxide as the oxidant.[7]
Materials:
-
Pyrazole (1.0 eq)
-
Iodine (I₂) (0.5 eq)
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Potassium Carbonate (K₂CO₃)
-
Deionized Water
-
Ice bath
-
Round-bottom flask, magnetic stirrer, constant pressure dropping funnel
Step-by-Step Methodology:
-
Initial Slurry: In a 250 mL round-bottom flask, combine pyrazole (e.g., 6.8 g, 100 mmol) and iodine (12.7 g, 50 mmol). Add 100 mL of deionized water to create a slurry.
-
Stirring: Stir the mixture vigorously at room temperature for 1-2 hours. The pyrazole will partially dissolve.
-
Base Addition: Add potassium carbonate (K₂CO₃) portion-wise to the stirring mixture over 1 hour. This neutralizes the hydriodic acid (HI) that will be formed. Continue stirring for another 1-2 hours.
-
Oxidant Addition: Using a constant pressure dropping funnel, add 30% H₂O₂ solution dropwise over 1-2 hours. An exothermic reaction may occur; maintain the temperature below 40°C if necessary with a water bath. Causality: The H₂O₂ oxidizes the iodide ion (I⁻) back to molecular iodine (I₂), regenerating the iodinating agent and driving the reaction forward.
-
Heating: After the addition is complete, place the reaction flask in an oil bath and heat to 100-110°C until all solids dissolve, forming a clear solution.
-
Precipitation & Isolation: Carefully pour the hot reaction mixture into a beaker containing 200 g of crushed ice. A white solid will precipitate immediately.
-
Filtration & Washing: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any unreacted salts or starting materials.
-
Drying: Dry the product in a vacuum oven at 50°C to a constant weight.
Self-Validation:
-
Purity Check: Determine the melting point of the product (expected: 109-111°C).
-
Structural Confirmation: Analyze the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of 4-iodopyrazole and assess its purity.
Part 2: Application in Insecticide Synthesis - The Phenylpyrazole Class
Iodopyrazole derivatives are foundational to the synthesis of phenylpyrazole insecticides, a class renowned for its potent and broad-spectrum activity. The archetypal compound, Fipronil, acts by blocking GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death.[10] The synthesis of these complex molecules heavily relies on the C-I bond of an iodopyrazole intermediate as a key reaction site.
Synthetic Strategy: The Power of Cross-Coupling
The 4-iodopyrazole core is an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (using boronic acids) or Sonogashira (using terminal alkynes) reactions.[4] This allows for the efficient and modular construction of the complex aryl and heteroaryl systems characteristic of modern insecticides.
Caption: Workflow for phenylpyrazole insecticide synthesis via Suzuki coupling.
Protocol 2: Suzuki-Miyaura Coupling for a 4-Arylpyrazole Intermediate
This protocol details a representative Suzuki coupling, a cornerstone reaction in this field, to create a C-C bond at the C4 position.
Materials:
-
4-Iodopyrazole derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Inert Atmosphere: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser under an inert atmosphere (N₂ or Ar).
-
Reagent Loading: To the flask, add the 4-iodopyrazole derivative (e.g., 1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol). Causality: Pd(OAc)₂ is the catalyst precursor, and PPh₃ is the ligand that stabilizes the active Pd(0) species. K₂CO₃ is the base required for the transmetalation step of the catalytic cycle.
-
Solvent Addition: Degas the dioxane/water solvent mixture by bubbling N₂ through it for 20 minutes. Add the degassed solvent (e.g., 10 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 4-iodopyrazole starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-arylpyrazole product.
Self-Validation:
-
Structural Confirmation: Characterize the purified product using ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
-
Yield Calculation: Calculate the percentage yield based on the limiting reagent (4-iodopyrazole).
Part 3: Application in Herbicide Synthesis - HPPD and PPO Inhibitors
Pyrazole-containing herbicides are highly effective, with prominent examples targeting critical plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen oxidase (PPO).[11][12][13] The iodopyrazole moiety serves as a key building block for creating the specific molecular architectures required to bind to the active sites of these enzymes, leading to bleaching symptoms and weed death.[13]
Mechanism of Action: Enzyme Inhibition
-
HPPD Inhibitors: These compounds, such as tolpyralate, disrupt the tyrosine degradation pathway, which is essential for plastoquinone and tocopherol biosynthesis. This inhibition ultimately destroys chlorophyll, killing the susceptible weeds.[12]
-
PPO Inhibitors: These herbicides block the last common enzyme in the synthesis of both chlorophyll and heme. This leads to a rapid accumulation of protoporphyrinogen IX, which, upon light exposure, causes massive oxidative damage and cell death.[11]
Protocol 3: Synthesis of a Pyrazole-Benzoyl Herbicide Precursor
This protocol outlines the synthesis of a key intermediate for an HPPD-inhibiting herbicide, starting from a functionalized 4-iodopyrazole.
Caption: Synthesis workflow for a pyrazole-based herbicide precursor.
Step-by-Step Methodology:
-
Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine the 4-iodopyrazole (1.0 eq), a substituted aniline (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq), a phosphine ligand (e.g., Xantphos, 0.02 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).
-
Solvent: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the mixture to 110°C for 12-24 hours. Monitor by LC-MS. Causality: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, ideal for coupling the pyrazole ring to an aromatic amine, a common structural motif in HPPD inhibitors.
-
Workup: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the crude N-aryl pyrazole intermediate by column chromatography.
-
Acylation: Dissolve the purified intermediate in anhydrous dichloromethane with a non-nucleophilic base (e.g., triethylamine). Cool to 0°C and slowly add a substituted benzoyl chloride.
-
Final Isolation: Allow the reaction to warm to room temperature. Upon completion, perform an aqueous workup, dry the organic layer, concentrate, and purify the final product by recrystallization or chromatography.
Self-Validation:
-
Spectroscopic Analysis: Confirm the structures of both the intermediate and final product using NMR and HRMS.
-
Purity Assessment: Use HPLC to determine the final purity of the potential herbicide candidate.
References
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Insecticides. Retrieved from [Link]
-
DOI. (n.d.). Design, synthesis and biological activity determination of novel phenylpyrazole protoporphyrinogen oxidase inhibitor herbicides. Retrieved from [Link]
-
ResearchGate. (2024). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Retrieved from [Link]
- Google Patents. (n.d.). CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof.
-
ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from [Link]
-
PubMed. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]
-
ResearchGate. (2010). Electrosynthesis of 4-iodopyrazole and its derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
-
National Institutes of Health (NIH). (n.d.). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Mode of action of pyrazoles and pyridazinones. Retrieved from [Link]
-
PubMed. (2024). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. Retrieved from [Link]
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Application Notes & Protocols: Strategic Functionalization of the Pyrazole C4-Position
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, featuring prominently in numerous FDA-approved drugs and advanced materials.[1][2][3] The functionalization of its C4-position is of paramount importance, as substituents at this site significantly modulate the molecule's steric and electronic properties, thereby influencing its biological activity and physical characteristics. This guide provides an in-depth exploration of key synthetic methodologies for introducing diverse functional groups at the C4-position of the pyrazole ring. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss the strategic considerations for each transformation, catering to researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Pyrazole C4-Position
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The electronic landscape of the pyrazole ring makes the C4-position uniquely nucleophilic and, therefore, highly susceptible to electrophilic aromatic substitution.[4][5] This inherent reactivity provides a direct and efficient entry point for chemical modification. Functionalization at C4 is a critical strategy in drug discovery for several reasons:
-
Vectorial Modification: The C4-position provides an outward-facing vector for introducing substituents that can interact with biological targets, improve pharmacokinetic properties (ADME), or serve as attachment points for probes or larger molecular constructs.
-
Modulation of Physicochemical Properties: Introducing electron-withdrawing or electron-donating groups at C4 can fine-tune the pKa of the pyrazole ring and the overall lipophilicity of the molecule.
-
Scaffold for Further Diversification: A functional group installed at C4, such as a halogen or a formyl group, serves as a versatile synthetic handle for subsequent transformations, most notably metal-catalyzed cross-coupling reactions.
This document will systematically cover the primary methods for C4-functionalization, from classical electrophilic substitutions to modern C-H activation strategies.
Electrophilic Aromatic Substitution at C4
The electron-rich nature of the pyrazole C4-position makes it the preferred site for electrophilic attack. This section details the most common and reliable electrophilic substitution reactions.
C4-Halogenation
Halogenation is arguably the most crucial C4-functionalization reaction, as the installed halogen (Cl, Br, I) becomes a versatile handle for a vast array of subsequent cross-coupling reactions.[1]
Causality & Expertise: The choice of halogenating agent is critical and depends on the reactivity of the pyrazole substrate and the desired halogen. N-Halosuccinimides (NCS, NBS, NIS) are generally preferred due to their mild nature, ease of handling, and high regioselectivity for the C4-position under neutral or weakly acidic conditions.[6] For less reactive substrates, stronger electrophilic halogen sources might be necessary. Electrocatalytic methods using sodium halides as the halogen source represent a modern, sustainable alternative, avoiding the need for chemical oxidants.[7][8]
Protocol 2.1.1: C4-Bromination using N-Bromosuccinimide (NBS)
This protocol describes a general procedure for the regioselective bromination of an N-substituted pyrazole.
Materials:
-
N-Substituted Pyrazole (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 - 1.2 equiv)
-
Acetonitrile (ACN) or Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
Procedure:
-
Dissolve the N-substituted pyrazole (1.0 equiv) in the chosen solvent (ACN or DCM, ~0.2 M concentration) in a round bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.05 equiv) portion-wise over 5-10 minutes. Note: The reaction is often exothermic.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and dilute with water.
-
Extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 4-bromopyrazole.
Self-Validation: The final product should be characterized by ¹H NMR (disappearance of the C4-H signal), ¹³C NMR, and mass spectrometry to confirm its identity and purity.
C4-Nitration
Introducing a nitro group at the C4-position provides a precursor for a 4-aminopyrazole via reduction. 4-Aminopyrazoles are important pharmacophores.[2] The nitration is typically achieved using a mixture of nitric acid and a strong acid like sulfuric acid.[9][10]
Causality & Expertise: The nitrating agent is the highly electrophilic nitronium ion (NO₂⁺), generated in situ from the protonation of nitric acid by a stronger acid. The reaction conditions must be carefully controlled (low temperature) to prevent over-nitration or side reactions, especially with sensitive substrates.
Protocol 2.2.1: C4-Nitration of a Phenylpyrazole
Materials:
-
1-Phenyl-1H-pyrazole (1.0 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice/water bath
-
Crushed ice
-
Beaker, round bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round bottom flask, add 1-phenyl-1H-pyrazole (1.0 equiv) to concentrated sulfuric acid at 0 °C. Stir until a homogeneous solution is formed.
-
In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 equiv) to concentrated sulfuric acid at 0 °C.
-
Slowly add the nitrating mixture dropwise to the pyrazole solution at 0-5 °C. The temperature must be strictly controlled.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor by TLC.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
A precipitate of the 4-nitropyrazole product will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the product under vacuum. Recrystallization from ethanol or another suitable solvent can be performed for further purification.
C4-Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto the pyrazole ring, yielding a pyrazole-4-carbaldehyde. This aldehyde is a versatile intermediate for synthesizing a wide range of derivatives.[11][12]
Causality & Expertise: The reaction proceeds via the formation of the Vilsmeier reagent (chloroiminium ion, [ClCH=N(CH₃)₂]⁺) from the reaction of a phosphoryl halide (like POCl₃) with a substituted amide (like DMF). This electrophilic species is then attacked by the electron-rich C4-position of the pyrazole. Subsequent hydrolysis introduces the aldehyde functionality.
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for C4-formylation via the Vilsmeier-Haack reaction.
Metal-Catalyzed Cross-Coupling Reactions
4-Halopyrazoles are excellent substrates for transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This is a cornerstone of modern synthetic chemistry for building molecular complexity.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki coupling is a robust method for creating C(sp²)-C(sp²) bonds by coupling a 4-halopyrazole with an organoboron reagent, typically catalyzed by a palladium complex.
Causality & Expertise: The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the 4-halopyrazole, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[13] The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions like dehalogenation or homocoupling.
Table 1: Comparison of Conditions for Suzuki Coupling of 4-Bromopyrazoles
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 75-95 | [11] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 80-98 | General Knowledge |
| PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 90 | 70-90 | General Knowledge |
Protocol 3.1.1: Suzuki Coupling of a 4-Bromopyrazole with Phenylboronic Acid
Materials:
-
4-Bromo-1-methyl-1H-pyrazole (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Sodium Carbonate (Na₂CO₃) (3.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Nitrogen or Argon atmosphere setup (Schlenk line or glovebox)
-
Reflux condenser
Procedure:
-
To a Schlenk flask, add 4-bromo-1-methyl-1H-pyrazole, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (Toluene/EtOH/H₂O) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere for 6-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 4-phenylpyrazole.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a powerful tool for synthesizing 4-aminopyrazoles by coupling a 4-halopyrazole with a primary or secondary amine, catalyzed by palladium.[14][15]
Causality & Expertise: Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The choice of a bulky, electron-rich phosphine ligand (e.g., tBuDavePhos, XPhos) is critical to facilitate the reductive elimination step, which is often the rate-limiting step for C-N bond formation.[14][16] The base (typically a strong, non-nucleophilic base like NaOtBu or LHMDS) is crucial for deprotonating the amine and the intermediate palladium complex. For some alkylamines, copper-catalyzed conditions may be more effective.[14]
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Direct C-H Functionalization
Direct C-H functionalization is a highly atom-economical strategy that avoids the need for pre-functionalization (e.g., halogenation) of the pyrazole ring.[17][18] These reactions typically employ a transition metal catalyst (often palladium) that can selectively activate a C-H bond.
Causality & Expertise: For pyrazoles, direct C-H functionalization can be directed to either the C4 or C5 position. C4-alkenylation, for instance, can be achieved by recognizing that an electrophilic palladium catalyst prefers the nucleophilic C4 position.[1] The regioselectivity can be highly dependent on the catalyst, ligands, solvent, and base used.[1] This approach is powerful but often requires careful optimization for a given substrate.
Table 2: Example of a Direct C4-Arylation Reaction
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Key Feature | Reference |
| Pd(OAc)₂ | None | K₂CO₃ | DMF | 140 | Ligand-free conditions promote C4 selectivity | [1] |
| DMSAuCl / AgOAc | None | - | DCE | 80 | Dual-catalyst system for cross-dehydrogenative coupling | [1] |
Conclusion
The functionalization of the pyrazole C4-position is a mature yet continuously evolving field. The methods described herein—electrophilic substitution, metal-catalyzed cross-coupling, and direct C-H activation—provide a robust toolkit for synthetic chemists. The choice of method depends on the desired functional group, the overall synthetic strategy, and the electronic properties of the pyrazole starting material. Classical methods like halogenation and Vilsmeier-Haack reactions provide reliable access to key intermediates, which can be further elaborated using powerful cross-coupling techniques like the Suzuki and Buchwald-Hartwig reactions. The continued development of direct C-H functionalization promises even more efficient and sustainable routes to novel C4-functionalized pyrazoles for applications in drug discovery and beyond.
References
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC - NIH. [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). SciSpace. [Link]
-
Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. (n.d.). Zeitschrift für Naturforschung B. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC - PubMed Central. [Link]
-
Transition-metal-catalyzed C-H functionalization of pyrazoles. (2020). PubMed. [Link]
-
Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. (n.d.). ResearchGate. [Link]
-
Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. (2022). PubMed. [Link]
-
C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). PMC. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). ACS Publications. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. (n.d.). KTU ePubl. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Sci-Hub. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022). ACS Publications. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). ResearchGate. [Link]
Sources
- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclopentyl-4-iodo-1H-pyrazole
Welcome to the technical support center for the synthesis of 1-Cyclopentyl-4-iodo-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your product yield.
The synthesis of 1-Cyclopentyl-4-iodo-1H-pyrazole can be approached through two primary strategic routes, each with its own set of advantages and potential challenges. The optimal choice depends on the availability of starting materials, desired purity, and scalability of the reaction.
Synthetic Strategies Overview
The two principal pathways for synthesizing 1-Cyclopentyl-4-iodo-1H-pyrazole are:
-
Route A: N-Alkylation of 4-Iodopyrazole. This route involves the initial iodination of the pyrazole ring, followed by the introduction of the cyclopentyl group onto one of the nitrogen atoms.
-
Route B: Iodination of 1-Cyclopentylpyrazole. In this alternative route, the cyclopentyl group is first attached to the pyrazole ring, followed by the iodination at the 4-position.
This guide will provide troubleshooting and FAQs for both synthetic pathways.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.
Route A: N-Alkylation of 4-Iodopyrazole
Issue 1: Low to no conversion of 4-iodopyrazole to the desired product.
-
Potential Cause 1: Ineffective Deprotonation of 4-Iodopyrazole. The N-alkylation of pyrazoles typically requires a base to deprotonate the pyrazole ring, forming a pyrazolide anion which then acts as a nucleophile.[1] If the base is not strong enough or if it is not fully accessible to the 4-iodopyrazole, the reaction will not proceed efficiently.
-
Solution:
-
Choice of Base: For standard alkyl halides like cyclopentyl bromide, stronger bases such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[1]
-
Solvent Considerations: Ensure your solvent is anhydrous, as water can quench the base and the pyrazolide anion. Aprotic polar solvents like DMF can help to solvate the pyrazolide and improve reaction rates.
-
Phase-Transfer Catalysis: If using a biphasic system (e.g., aqueous NaOH and an organic solvent), the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate by transporting the hydroxide ion into the organic phase.[2]
-
-
-
Potential Cause 2: Poor Quality of Cyclopentyl Halide. The cyclopentyl bromide or iodide used may have degraded over time, leading to lower reactivity.
-
Solution:
-
Verify Reagent Quality: It is advisable to use freshly distilled or purchased cyclopentyl halide. You can check the purity of your reagent by NMR or GC-MS.
-
Consider a More Reactive Halide: Cyclopentyl iodide is more reactive than cyclopentyl bromide and may lead to higher yields or allow for milder reaction conditions.
-
-
Issue 2: Formation of a mixture of N-1 and N-2 alkylated regioisomers.
-
Potential Cause: Lack of Regiocontrol in the N-alkylation step. The pyrazole ring has two nitrogen atoms, and alkylation can occur at either position, leading to a mixture of 1-cyclopentyl-4-iodo-1H-pyrazole and 2-cyclopentyl-4-iodo-1H-pyrazole.[1][3] The ratio of these isomers is influenced by steric and electronic factors.
-
Solution:
-
Steric Hindrance: The regioselectivity of N-alkylation can often be controlled by steric hindrance.[3] While 4-iodopyrazole is symmetric at the N-1 and N-2 positions, any substituents at the 3 or 5 positions would sterically direct the incoming cyclopentyl group to the less hindered nitrogen.
-
Choice of Base and Solvent System: The choice of base and solvent can influence the regioselectivity. For instance, using a strong base like NaH in THF often favors the formation of the thermodynamically more stable isomer.[1] It is recommended to perform small-scale screening experiments with different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., THF, DMF, acetonitrile) to determine the optimal conditions for your desired isomer.
-
-
Issue 3: Difficulty in separating the N-1 and N-2 regioisomers.
-
Potential Cause: Similar Physicochemical Properties. The two regioisomers of 1-Cyclopentyl-4-iodo-1H-pyrazole likely have very similar polarities and boiling points, making their separation by standard column chromatography or distillation challenging.
-
Solution:
-
High-Performance Column Chromatography: Utilize a high-resolution silica gel column with a carefully optimized eluent system. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) may be effective.
-
Preparative HPLC: If baseline separation is not achievable with standard column chromatography, preparative high-performance liquid chromatography (HPLC) is a powerful technique for separating isomers.
-
Crystallization: If one of the isomers is a solid, fractional crystallization can be an effective purification method. Experiment with different solvent systems to induce selective crystallization.
-
-
Route B: Iodination of 1-Cyclopentylpyrazole
Issue 1: Low yield of 1-Cyclopentyl-4-iodo-1H-pyrazole.
-
Potential Cause 1: Incomplete Iodination. The iodination of the pyrazole ring is an electrophilic aromatic substitution. The reactivity of the pyrazole ring and the strength of the iodinating agent are key factors.
-
Solution:
-
Choice of Iodinating Agent:
-
Iodine with an Oxidant: A common and effective method is the use of molecular iodine (I₂) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or nitric acid.[4] The oxidant converts the iodide byproduct back to iodine, driving the reaction to completion.
-
N-Iodosuccinimide (NIS): NIS is a mild and efficient iodinating agent that often gives clean reactions and high yields. The reaction is typically carried out in a solvent like acetonitrile or dichloromethane.
-
-
Reaction Temperature: The iodination of N-alkylpyrazoles is often performed at elevated temperatures (e.g., 50-100 °C) to increase the reaction rate.[4]
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion.
-
-
-
Potential Cause 2: Decomposition of Starting Material or Product. Pyrazole rings can be sensitive to strongly acidic or oxidizing conditions.
-
Solution:
-
Control Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times. If using a strong oxidant, ensure it is added portion-wise to control the reaction exotherm.
-
pH Adjustment: After the reaction is complete, neutralizing the reaction mixture can prevent acid-catalyzed degradation of the product during workup.[4]
-
-
Issue 2: Formation of di-iodinated or other side products.
-
Potential Cause: Over-iodination or side reactions. Although the 4-position of the pyrazole ring is the most electron-rich and therefore the most susceptible to electrophilic attack, over-iodination at other positions can occur under harsh conditions.
-
Solution:
-
Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use of a slight excess (1.0-1.3 equivalents) is often sufficient.[4]
-
Reaction Temperature: Lowering the reaction temperature can improve the selectivity of the iodination.
-
-
Issue 3: Product is a dark oil or solid that is difficult to purify.
-
Potential Cause: Residual Iodine. Molecular iodine has a dark purple color and can be difficult to remove completely from the final product.
-
Solution:
-
Aqueous Workup with a Reducing Agent: During the workup, wash the organic layer with an aqueous solution of a reducing agent such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[5] This will reduce any remaining iodine to colorless iodide ions.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with activated carbon can help to remove colored impurities.
-
Column Chromatography: If the product is still colored after a reductive wash, column chromatography on silica gel is usually effective for removing residual impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of 1-Cyclopentyl-4-iodo-1H-pyrazole?
A1: The choice of route often depends on the availability and cost of the starting materials. 4-Iodopyrazole is commercially available, making Route A (N-alkylation) a common starting point. However, if you are synthesizing the pyrazole ring from scratch, it may be more efficient to introduce the cyclopentyl group first and then perform the iodination (Route B ), as the iodination step is often high-yielding and regioselective for the 4-position.
Q2: What is the mechanism of the iodination of 1-cyclopentylpyrazole with I₂/H₂O₂?
A2: The iodination of 1-cyclopentylpyrazole is an electrophilic aromatic substitution. The pyrazole ring acts as the nucleophile, and the electrophile is an iodonium species. In the I₂/H₂O₂ system, hydrogen peroxide oxidizes iodide (I⁻), formed as a byproduct, back to molecular iodine (I₂), which then acts as the iodinating agent. This recycling of iodide helps to drive the reaction to completion.
Q3: How can I monitor the progress of the N-alkylation or iodination reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of these reactions. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any major byproducts. The spots can be visualized under UV light. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Cyclopentyl bromide/iodide: These are alkylating agents and should be handled in a well-ventilated fume hood. They are lachrymatory and can cause skin and eye irritation.
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
-
Iodine: Iodine is corrosive and can cause burns. Avoid inhalation of its vapors.
-
Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizing agent and can cause severe burns. Use appropriate personal protective equipment (gloves, safety glasses).
Q5: What are the expected spectroscopic signatures for 1-Cyclopentyl-4-iodo-1H-pyrazole?
A5:
-
¹H NMR: You would expect to see signals corresponding to the cyclopentyl protons, typically in the aliphatic region (around 1.5-2.5 ppm and a multiplet for the CH group attached to the nitrogen around 4.5-5.0 ppm). You would also see two singlets for the pyrazole ring protons at C3 and C5, likely in the aromatic region (around 7.0-8.0 ppm).
-
¹³C NMR: You would expect to see signals for the cyclopentyl carbons, and three signals for the pyrazole ring carbons. The carbon bearing the iodine atom (C4) would be shifted upfield compared to the corresponding protonated carbon.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₈H₁₁IN₂ = 262.09 g/mol ).
Experimental Protocols
Protocol 1: N-Alkylation of 4-Iodopyrazole (Route A)
This protocol is a general guideline and may require optimization.
Materials:
-
4-Iodopyrazole
-
Sodium Hydride (60% dispersion in mineral oil)
-
Cyclopentyl bromide
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 4-iodopyrazole (1.0 equivalent) in anhydrous DMF dropwise to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Add cyclopentyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
Protocol 2: Iodination of 1-Cyclopentylpyrazole (Route B)
This protocol is a general guideline and may require optimization.
Materials:
-
1-Cyclopentylpyrazole
-
Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Water
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend 1-cyclopentylpyrazole (1.0 equivalent) in water.
-
Add iodine (1.1 equivalents) to the suspension.
-
Heat the mixture to 70-80 °C.
-
Add 30% hydrogen peroxide (1.2 equivalents) dropwise to the stirred mixture.
-
Continue stirring at 70-80 °C until the reaction is complete (monitor by TLC, typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Add 10% aqueous sodium thiosulfate solution until the dark color of iodine disappears.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
Data Presentation
| Parameter | Route A (N-Alkylation) | Route B (Iodination) |
| Starting Material | 4-Iodopyrazole, Cyclopentyl bromide | 1-Cyclopentylpyrazole, Iodine |
| Key Reagents | NaH, DMF | I₂, H₂O₂ |
| Typical Temp. | 60 °C | 70-80 °C |
| Key Challenge | Regioisomer formation | Removal of excess iodine |
| Purification | Column Chromatography | Reductive workup, Column Chromatography |
Visualizations
Synthetic Routes Diagram
Caption: Overview of the two synthetic routes to 1-Cyclopentyl-4-iodo-1H-pyrazole.
Troubleshooting Workflow: Low Yield in N-Alkylation
Caption: A decision-making workflow for troubleshooting low yields in the N-alkylation of 4-iodopyrazole.
References
- Google Patents. (n.d.). Synthesis method of 1-methyl-4-iodopyrazole.
-
ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from [Link]
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of pyrazoles.
-
National Institutes of Health. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Organic Syntheses. (2008). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of N-monosubstituted hydrazones with nitroolefins. Retrieved from [Link]
-
Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]
-
MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
ResearchGate. (2006). Direct Iodination of Aromatic Compounds with Polyvinylpyrrolidone Supported Hydrogen Peroxide (PVP‐H2O2) and Potassium Iodide or Molecular Iodine. Retrieved from [Link]
-
ResearchGate. (2018). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Retrieved from [Link]
-
National Institutes of Health. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2022). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]
Sources
Overcoming challenges in the N-cyclopentylation of 4-iodopyrazole
Welcome to the technical support center for the N-cyclopentylation of 4-iodopyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthetic transformation. The N-cyclopentyl-4-iodopyrazole moiety is a valuable building block in medicinal chemistry, offering a handle for further functionalization through cross-coupling reactions.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible outcomes in your laboratory.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Question 1: My reaction is resulting in a low yield of the desired N-cyclopentyl-4-iodopyrazole. What are the likely causes and how can I improve it?
Low yields in the N-cyclopentylation of 4-iodopyrazole can stem from several factors, ranging from suboptimal reaction conditions to degradation of starting materials or products.
-
Incomplete Deprotonation: The N-H of the pyrazole ring must be deprotonated to form the nucleophilic pyrazolide anion. If the base used is not strong enough or is used in insufficient quantity, the reaction will not proceed to completion.
-
Solution: Consider using a stronger base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF.[2] Alternatively, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF or acetonitrile can also be effective.[3] Ensure the base is fresh and used in at least stoichiometric amounts, or even in slight excess (1.1-1.5 equivalents).
-
-
Poor Reactivity of the Alkylating Agent: Cyclopentyl halides can be less reactive than simpler alkyl halides.
-
Solution: If using cyclopentyl chloride or bromide, consider switching to cyclopentyl iodide, which is a better leaving group. Alternatively, using a cyclopentyl triflate or tosylate can significantly increase the reactivity.
-
-
Steric Hindrance: The bulkiness of the cyclopentyl group can sterically hinder the approach to the nitrogen atom, slowing down the reaction.[2]
-
Solution: Increasing the reaction temperature can help overcome the activation energy barrier. Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and improve yields.[3]
-
-
Side Reactions: Potential side reactions include elimination from the cyclopentyl halide (forming cyclopentene) or reaction with the solvent.
-
Solution: Use a non-nucleophilic, aprotic polar solvent like DMF or acetonitrile. Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate to minimize elimination.
-
Question 2: I am observing the formation of two regioisomers (N1 and N2-cyclopentylated products) and they are difficult to separate. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge in the N-alkylation of unsymmetrical pyrazoles due to the similar electronic properties of the two nitrogen atoms.[2][4] For 4-iodopyrazole, which is symmetric with respect to the nitrogen atoms, this issue should not arise. However, if you are working with a substituted 4-iodopyrazole (e.g., with a substituent at the 3 or 5 position), regioselectivity becomes a critical factor.
-
Steric Control: The alkylation will preferentially occur at the less sterically hindered nitrogen atom.[2][5]
-
Solution: If you have substituents at the C3 and C5 positions, the cyclopentyl group will favor the nitrogen adjacent to the smaller substituent.
-
-
Influence of the Counter-ion: The choice of base and the resulting counter-ion can influence the site of alkylation.
-
Solution: The use of NaH in THF or K₂CO₃ in DMSO has been reported to favor N1-alkylation in some pyrazole systems.[2] It is worth experimenting with different base/solvent combinations.
-
Question 3: The purification of my N-cyclopentyl-4-iodopyrazole is proving difficult. What are the best practices for purification?
Purification challenges often arise from the presence of unreacted starting materials, isomeric byproducts, or decomposition products.
-
Standard Purification: Flash column chromatography on silica gel is the most common method for purifying N-alkylated pyrazoles.[5]
-
Pro-Tip: Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). The product is expected to be more non-polar than the starting 4-iodopyrazole.
-
-
Dealing with Basic Impurities: Pyrazole derivatives can be basic and may interact with the acidic silica gel, leading to tailing and poor separation.
-
Solution: You can deactivate the silica gel by adding a small amount of a tertiary amine, like triethylamine (Et₃N, ~1%), to the eluent.[6] Alternatively, using neutral alumina for chromatography can be beneficial.
-
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Solution: Try dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol) and then cooling it down slowly.[6] If the product is soluble in a non-polar solvent, adding a polar anti-solvent dropwise to the hot solution until turbidity appears and then cooling can induce crystallization.
-
-
Acid-Base Extraction: For removing unreacted 4-iodopyrazole, an acid wash can be effective as the starting material is more acidic than the N-alkylated product.
-
Solution: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated 4-iodopyrazole will move to the aqueous layer. Be sure to neutralize the organic layer afterward (e.g., with saturated NaHCO₃ solution) before drying and concentrating.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general method to start with for the N-cyclopentylation of 4-iodopyrazole?
A good starting point is a base-mediated alkylation using cyclopentyl bromide.[3] A common and effective set of conditions is using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like DMF or acetonitrile at room temperature to 80 °C. This method is cost-effective and uses readily available reagents.[3]
Q2: Can I use Phase-Transfer Catalysis (PTC) for this reaction?
Yes, Phase-Transfer Catalysis is an excellent method for N-alkylation of pyrazoles and can offer high yields under mild conditions.[3][7] This method is particularly useful for biphasic systems and can sometimes be performed solvent-free.[3] A typical PTC system would involve an inorganic base like KOH or K₂CO₃, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or 18-crown-6, and a non-polar solvent like toluene or dichloromethane.[3][8]
Q3: Is the Mitsunobu reaction a viable option for this transformation?
The Mitsunobu reaction is a powerful tool for forming C-N bonds under mild, neutral conditions and can be applied to the N-alkylation of pyrazoles.[9][10] This reaction uses an alcohol (cyclopentanol in this case), triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). It is a highly stereoselective process.[10] However, it generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.
Q4: My 4-iodopyrazole starting material seems to be degrading during the reaction, especially at higher temperatures. What could be the cause?
4-Iodopyrazoles can be susceptible to degradation, particularly in the presence of strong bases and high temperatures. The C-I bond can undergo reductive dehalogenation or participate in side reactions.
-
Mitigation Strategies:
-
Use the mildest effective base and the lowest possible reaction temperature.
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times.
-
Q5: Are there any alternative methods to consider if standard alkylation fails?
If traditional S_N2-type alkylations are unsuccessful, you might explore methods that proceed through different mechanisms.
-
Buchwald-Hartwig Amination: While typically used for N-arylation, modifications of the Buchwald-Hartwig amination can be used for N-alkylation.[11][12] This palladium-catalyzed cross-coupling reaction could be an option, though it is more complex and expensive than standard methods.[11][13]
-
Acid-Catalyzed Alkylation: A newer method involves the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst.[5][9] This approach avoids the need for strong bases and high temperatures.[5][9]
Experimental Protocols & Data
Protocol 1: Base-Mediated N-Cyclopentylation
This protocol provides a general procedure for the N-cyclopentylation of 4-iodopyrazole using potassium carbonate as the base.
Materials:
-
4-Iodopyrazole
-
Cyclopentyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-iodopyrazole (1.0 eq.).
-
Add anhydrous DMF to dissolve the pyrazole (concentration ~0.5 M).
-
Add anhydrous K₂CO₃ (1.5 eq.) to the solution.
-
Add cyclopentyl bromide (1.2 eq.) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with EtOAc (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-cyclopentyl-4-iodopyrazole.
| Reagent | Molar Eq. | Purpose |
| 4-Iodopyrazole | 1.0 | Starting material |
| Cyclopentyl bromide | 1.2 | Alkylating agent |
| K₂CO₃ | 1.5 | Base |
| DMF | - | Solvent |
Protocol 2: Phase-Transfer Catalyzed (PTC) N-Cyclopentylation
This method is advantageous for its mild conditions and potentially higher yields.
Materials:
-
4-Iodopyrazole
-
Cyclopentyl bromide
-
Potassium hydroxide (KOH), powdered
-
Tetrabutylammonium bromide (TBAB)
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-iodopyrazole (1.0 eq.), powdered KOH (2.0 eq.), and TBAB (0.1 eq.).
-
Add anhydrous toluene to the flask.
-
Add cyclopentyl bromide (1.2 eq.) to the vigorously stirring mixture.
-
Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
Reaction Workflow
Caption: General workflow for base-mediated N-cyclopentylation.
Troubleshooting Logic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistryviews.org [chemistryviews.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions for Substituted Iodopyrazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving substituted iodopyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the versatile pyrazole scaffold in their synthetic endeavors. Pyrazoles are a cornerstone of modern drug discovery, and their efficient functionalization is paramount.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. The guidance herein is grounded in mechanistic principles to empower you to make rational, data-driven decisions to optimize your reactions.
Section 1: Foundational Principles & Key Challenges
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, prized for its functional group tolerance and generally mild conditions.[1][2] The reaction of an iodopyrazole is, in principle, highly favorable due to the high reactivity of the carbon-iodine bond, which readily undergoes the initial oxidative addition step with the palladium(0) catalyst.[3] However, the unique electronic nature of the pyrazole ring, especially when N-unprotected, introduces specific challenges that require careful consideration of reaction parameters.
The primary challenges include:
-
Catalyst Inhibition: The acidic N-H proton of unprotected pyrazoles can lead to deprotonation under basic conditions. The resulting pyrazolate anion can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive palladium complexes.[1]
-
Dehalogenation: Iodopyrazoles, while reactive, are susceptible to a competitive side reaction known as hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom, leading to a non-functionalized pyrazole byproduct and reduced yield.[4]
-
Low Conversion/Yield: Often a symptom of the issues above, incomplete reactions can be caused by suboptimal choices of catalyst, ligand, base, or solvent, which fail to overcome the specific hurdles posed by the pyrazole substrate.
The following sections will address these issues in a practical, question-and-answer format.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
Low Yield & Incomplete Conversion
Q1: My Suzuki reaction with a 4-iodopyrazole is stalling or giving very low yields. What are the first parameters I should investigate?
A1: When facing low conversion, a systematic review of your core reaction components is the most effective approach. The choice of catalyst, ligand, base, and solvent are all critically interlinked.[3]
-
Catalyst & Ligand System: The default choice of Pd(PPh₃)₄ is often effective, but for challenging or sterically hindered pyrazoles, it may not be optimal.[3][4] The modern standard for heteroaryl couplings involves the use of bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos).[3] These ligands promote the crucial, often rate-limiting, reductive elimination step and can stabilize the catalytic species.[3] Using a pre-formed catalyst, like an XPhos Pd G2 precatalyst, can also ensure more efficient generation of the active Pd(0) species.[3]
-
Base Selection: The base is not merely a proton scavenger; it plays a critical role in activating the boronic acid for the transmetalation step.[3] If a relatively weak base like Na₂CO₃ is failing, switching to a stronger base such as K₃PO₄ or Cs₂CO₃ is a logical next step. These stronger bases can be more effective, particularly with N-H containing pyrazoles.
-
Solvent System: The reaction typically requires a biphasic mixture of an organic solvent and water to dissolve both the organic substrates and the inorganic base.[3] Ethereal solvents like 1,4-dioxane or 1,2-dimethoxyethane (DME) are common and effective choices.[3] Ensure your reagents are fully dissolved at the reaction temperature for optimal results.
Q2: I am working with an N-unprotected iodopyrazole and suspect catalyst inhibition. How can I mitigate this?
A2: This is a classic issue with N-H acidic heterocycles.[1] The pyrazolate anion formed under basic conditions can act as an inhibitory ligand.
-
Protecting Group Strategy: While the goal is often to use unprotected heterocycles, a temporary N-protecting group (e.g., Boc, Trityl) can be a robust solution to bypass the inhibition issue entirely. This adds steps to your synthesis but can be highly effective.
-
Choice of Base: Using a moderately strong but sterically hindered base can sometimes disfavor coordination to the metal center. However, the most common strategy is to use a strong base like K₃PO₄, which effectively facilitates the desired catalytic cycle despite the potential for pyrazolate formation.
-
Ligand Choice: Highly active ligand systems, like those from the Buchwald family, can accelerate the desired catalytic turnover rate, helping the productive cycle outcompete the catalyst deactivation pathway. For N-unprotected pyrazoles and related azoles, XPhos-derived precatalysts have been shown to provide good to excellent yields.[1][2]
Side Product Formation
Q3: My main side product is the dehalogenated pyrazole. What causes this and how can I prevent it?
A3: Hydrodehalogenation is a significant competing pathway, especially with electron-rich iodopyrazoles. Mechanistically, it can arise from protonolysis of the palladium-aryl intermediate before transmetalation can occur. A 2016 study in The Journal of Organic Chemistry revealed that for aminopyrazoles, bromo and chloro derivatives were superior to iodopyrazoles due to a reduced propensity for dehalogenation.[4]
Strategies to Minimize Dehalogenation:
-
Switch the Halide: If feasible, switching from an iodopyrazole to the corresponding bromopyrazole can significantly reduce dehalogenation while often maintaining sufficient reactivity.[4]
-
Use a Milder Base: While a strong base can be beneficial for conversion, an overly strong base or the presence of excess hydroxide can sometimes promote dehalogenation. If using K₃PO₄, ensure it is finely powdered and consider anhydrous conditions.
-
Optimize Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can sometimes disfavor the dehalogenation pathway.
-
Ensure Anhydrous Conditions (When Appropriate): While some water is necessary to dissolve the base and facilitate the catalytic cycle, excess water can be a proton source for dehalogenation. Using a carefully controlled amount of water or switching to a system with a phase-transfer catalyst might be beneficial.
Q4: I am observing significant amounts of homocoupling of my boronic acid. What is the cause?
A4: Homocoupling (dimerization of the boronic acid) is typically caused by the presence of oxygen in the reaction mixture. Oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.
Prevention of Homocoupling:
-
Thorough Degassing: This is the most critical step. Before heating, thoroughly degas your solvent and the entire reaction mixture. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-30 minutes or by using a series of freeze-pump-thaw cycles.[3]
-
Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas (e.g., using a balloon or a manifold) for the entire duration.
-
Use High-Purity Reagents: Boronic acids can degrade over time. Using fresh, high-purity boronic acid is recommended.
Section 3: Experimental Protocols & Data
General Workflow for Parameter Screening
The following diagram outlines a logical workflow for troubleshooting a problematic Suzuki-Miyaura reaction with an iodopyrazole.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Detailed Experimental Protocol: General Conditions for Iodopyrazole Coupling
This protocol provides a robust starting point. Molar ratios and reagents should be optimized based on the specific substrates used.
Reagents & Equipment:
-
Substituted Iodopyrazole (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₃PO₄, 2.5 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Schlenk tube or microwave vial, magnetic stirrer, inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube or microwave vial containing a magnetic stir bar, add the iodopyrazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.5 equiv), and the palladium catalyst (2-5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane followed by the degassed water in a 4:1 ratio. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the iodopyrazole.
-
Degassing: Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure the solution is thoroughly degassed.[3]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 90-100 °C. For microwave-assisted reactions, irradiate at the target temperature for the specified time (typically 5-30 minutes).[3]
-
Monitoring: Monitor the reaction progress by TLC or LCMS by periodically taking small aliquots.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.[3]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
Data Table: Example Reaction Conditions
The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of pyrazole derivatives, providing a comparative overview for parameter selection.
| Halopyrazole Substrate | Boronic Acid | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 4-Iodo-1-trityl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 °C / 6h | High (not specified) | [4] |
| 1-Aryl-3-CF₃-4-iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | - | - | - | - | 56 | [6] |
| 1-Aryl-3-CF₃-5-iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | - | - | - | - | 62 | [6] |
| 3-Bromopyrazole | 4-Methoxyphenylboronic acid | P1 (XPhos Precatalyst) | XPhos | K₃PO₄ (2.0) | Dioxane | 100 °C / 15-20h | 86 | [1][2] |
| 4-Bromopyrazole | Phenylboronic acid | P1 (XPhos Precatalyst) | XPhos | K₃PO₄ (2.0) | Dioxane | 100 °C / 15-20h | 79 | [1][2] |
Section 4: Understanding the Mechanism
A firm grasp of the catalytic cycle is essential for rational troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Stability and proper storage of 1-Cyclopentyl-4-iodo-1H-pyrazole
Technical Support Center: 1-Cyclopentyl-4-iodo-1H-pyrazole
A Senior Application Scientist's Guide to Stability and Proper Storage
Welcome to the technical support guide for 1-Cyclopentyl-4-iodo-1H-pyrazole. As a key intermediate in pharmaceutical research and drug development, the integrity of this compound is paramount to achieving reproducible and reliable experimental outcomes. My goal as a Senior Application Scientist is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to safeguard your materials and your results. This guide addresses the most common questions and troubleshooting scenarios related to the stability and handling of this iodo-pyrazole derivative.
Frequently Asked Questions (FAQs)
This section provides direct answers to common queries regarding the handling and storage of 1-Cyclopentyl-4-iodo-1H-pyrazole.
Q1: What are the optimal storage conditions for solid 1-Cyclopentyl-4-iodo-1H-pyrazole?
A1: Proper storage is critical to prevent degradation. Based on the chemical properties of iodinated heterocyclic compounds and general best practices for active pharmaceutical ingredients (APIs), we recommend a multi-faceted approach.[1][2][3]
-
Temperature: For short-term storage (weeks), refrigeration at 2°C to 8°C is adequate.[1][4] For long-term storage (months to years), the compound should be kept in a freezer at -20°C or below.[1][2][5] Lower temperatures significantly slow the rate of potential chemical degradation.[2]
-
Atmosphere: The C-I bond and the pyrazole ring can be susceptible to oxidation.[1][4] To mitigate this, store the solid compound under an inert atmosphere, such as argon or nitrogen. After each use, flush the container with inert gas before re-sealing.
-
Light: Iodinated compounds can be light-sensitive, leading to photolytic degradation (cleavage of the C-I bond). Always store the material in an amber glass vial or a container that is otherwise protected from light.[1][4]
-
Moisture: Pyrazole derivatives can be hygroscopic. Moisture can promote hydrolysis or other degradation pathways.[1] Therefore, storage in a desiccated environment is essential. Use a tightly sealed container with a PTFE-lined cap and consider storing the vial within a desiccator.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions are more prone to degradation than the solid material.
-
Solvent Selection: Due to solubility concerns, pyrazoles are often prepared in organic solvents like methanol, ethanol, or acetone.[6][7] It is crucial to use anhydrous, high-purity solvents to avoid introducing water or reactive impurities.
-
Storage of Solutions: Stock solutions should be stored at -20°C or, for enhanced stability, at -80°C.[5] Use vials with tight-fitting, PTFE-lined caps to prevent solvent evaporation and moisture ingress. For frequent use, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What are the primary signs that my sample of 1-Cyclopentyl-4-iodo-1H-pyrazole may have degraded?
A3: Degradation can often be detected through several observable changes.
-
Physical Appearance: A noticeable change in color, such as from a white or off-white powder to yellow or brown, is a common indicator of degradation, potentially due to oxidation or de-iodination.[1][4]
-
Solubility Changes: If the compound becomes more difficult to dissolve in a solvent in which it was previously soluble, this may suggest the formation of less soluble degradation products or polymers.[1]
-
Analytical Inconsistencies: The most definitive sign of degradation is a change in its analytical profile. When analyzed by methods like HPLC or LC-MS, you may observe a decrease in the area of the main peak, the appearance of new impurity peaks, or shifts in retention time.[1]
Q4: What is the primary degradation pathway I should be concerned about?
A4: For an iodinated heterocyclic compound like this, the most probable degradation pathway is de-iodination, where the iodine atom is cleaved from the pyrazole ring. This can be initiated by light, heat, or reaction with trace impurities. Oxidation of the pyrazole ring is another potential concern, especially if the compound is not stored under an inert atmosphere.[1][4]
Table 1: Recommended Storage Conditions Summary
| State | Temperature | Atmosphere | Light Protection | Recommended Duration | Rationale |
| Solid | 2°C to 8°C | Inert Gas (Ar, N₂) | Amber Vial | Short-Term (< 1 month) | Slows degradation for immediate use.[1] |
| Solid | -20°C or below | Inert Gas (Ar, N₂) | Amber Vial | Long-Term (> 1 month) | Minimizes degradation kinetics for archival storage.[1][2] |
| Solution | -20°C to -80°C | Tightly Sealed | Amber Vial | Short-Term (days to weeks) | Preserves integrity but is less stable than solid form.[5] |
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experimentation.
Issue 1: My experimental results are inconsistent or show lower-than-expected activity.
-
Potential Cause: Compound degradation is a primary suspect when reproducible results cannot be obtained. The actual concentration of the active compound in your stock solution may be lower than calculated due to decomposition.
-
Troubleshooting Steps:
-
Review Storage Protocol: First, verify that your storage conditions for both the solid material and any solutions align with the recommendations (see Table 1).[8] Were aliquots subjected to multiple freeze-thaw cycles? Was the stock solution stored at an appropriate temperature?
-
Perform a Quality Control (QC) Check: Do not assume the compound is stable. Perform a quick analytical check on your current stock solution and a freshly prepared solution from your solid stock. An HPLC-MS analysis is ideal for this. Compare the purity profile and peak area of the main component.
-
Prepare a Fresh Stock Solution: If the QC check indicates degradation in the old stock solution, discard it and prepare a new one from the solid material. If the solid material itself is suspect, a QC check on a freshly dissolved sample is necessary.
-
Evaluate Experimental Conditions: Consider if any experimental reagents are incompatible with the iodo-pyrazole moiety. For example, strong reducing agents could cause de-iodination.
-
Issue 2: The solid compound in the vial has changed color or appears clumpy.
-
Potential Cause: A color change to yellow or brown strongly suggests oxidative degradation or other chemical transformations.[4] Clumping or caking can indicate moisture absorption.[1]
-
Troubleshooting Steps:
-
Isolate the Material: Do not use the suspect material in critical experiments. Set it aside and label it clearly.
-
Conduct Analytical Verification: Dissolve a small amount and analyze it via HPLC-MS or an equivalent technique to determine its purity. Compare this to the Certificate of Analysis (CoA) or data from a previous batch.
-
Review Handling Procedures: Was the container left open to the air for an extended period? Was it handled outside of a controlled humidity environment? This insight can help prevent future occurrences. If moisture is the issue, ensure future handling is done in a glove box or a low-humidity environment and that vials are stored in a desiccator.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for addressing suspected compound instability.
Caption: A decision-making workflow for troubleshooting issues with 1-Cyclopentyl-4-iodo-1H-pyrazole.
Protocol: Quick Quality Control (QC) by HPLC-MS
This protocol provides a self-validating method to assess the purity of your compound.
Objective: To quickly determine the purity of a 1-Cyclopentyl-4-iodo-1H-pyrazole sample and identify potential degradation products.
Materials:
-
1-Cyclopentyl-4-iodo-1H-pyrazole sample (solid or solution)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
Calibrated analytical balance and volumetric flasks
-
HPLC system with a C18 column and a mass spectrometer (MS) detector
Methodology:
-
Sample Preparation (from Solid):
-
Accurately weigh approximately 1 mg of the solid compound.
-
Dissolve the solid in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL. This is your stock.
-
Perform a serial dilution from the stock to create a working solution of approximately 10 µg/mL in 50:50 ACN/water.
-
-
Sample Preparation (from Solution):
-
Dilute your existing stock solution to a final concentration of approximately 10 µg/mL in 50:50 ACN/water.
-
-
HPLC-MS Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
MS Detector: Electrospray Ionization (ESI), Positive Mode. Scan for the expected mass of the parent ion [M+H]⁺. For C₈H₁₁IN₂, the expected monoisotopic mass is ~262.00 g/mol .
-
-
Data Analysis:
-
Integrate the chromatogram. Calculate the peak area percentage of the main peak corresponding to 1-Cyclopentyl-4-iodo-1H-pyrazole.
-
A pure sample should show a major peak (>97%) at the expected retention time with the correct mass-to-charge ratio (m/z).
-
Look for the appearance of new peaks, which may indicate impurities or degradation products. Check their m/z to hypothesize their structure (e.g., a de-iodinated product would have a mass ~126.9 g/mol lower).
-
By adhering to these storage and handling guidelines and implementing routine quality control checks, you can ensure the integrity of your 1-Cyclopentyl-4-iodo-1H-pyrazole, leading to more reliable and successful research outcomes.
References
-
Karrout, R. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate?. ResearchGate. Retrieved from [Link]
-
Pomogaeva, A. V., Lisovenko, A. S., & Timoshkin, A. Y. (2024). Structures and stability of I2 and ICl complexes with pyridine: Ab initio and DFT study. Journal of Computational Chemistry, 45(12), 903-914. Retrieved from [Link]
-
Zhdankin, V. V. (2014). Iodine Heterocycles. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem Compound Database. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
APIsec. (2025, October 21). Troubleshooting Guide for API Failure: Common Causes & Solutions. Retrieved from [Link]
-
Multidisciplinary Digital Publishing Institute. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Retrieved from [Link]
-
Boron Molecular. (n.d.). 1-cyclopentyl-4-iodo-1H-pyrazole. Retrieved from [Link]
-
Suanfarma. (n.d.). Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Retrieved from [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
-
ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters. Retrieved from [Link]
-
Medium. (2024). Troubleshooting Common API Errors and How to Fix Them. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Retrieved from [Link]
-
SciSafe. (2020, March 23). Why it's Crucial to Maintain GMP Pharmaceutical Storage. Retrieved from [Link]
-
Community Practitioner. (2024). Review of pyrazole compounds' production, use, and pharmacological activity. Retrieved from [Link]
-
Monoscope. (2023). Efficient End Point Troubleshooting: A Guide to Monitoring API Failures with monoscope. Retrieved from [Link]
-
Multidisciplinary Digital Publishing Institute. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
-
ECA Academy. (2023, December 12). GDP-compliant Storage of APIs: What needs to be considered?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Retrieved from [Link]
-
Multidisciplinary Digital Publishing Institute. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). A review of pyrazole an its derivative. Retrieved from [Link]
-
TechnologyAdvice. (2023, August 16). Common API Errors & How to Fix Them. Retrieved from [Link]
-
GMP Trends. (n.d.). Proper Storage Conditions for Your APIs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pyrazole, an alcohol dehydrogenase inhibitor, has dual effects on N-methyl-D-aspartate receptors of hippocampal pyramidal cells: agonist and noncompetitive antagonist. Retrieved from [Link]
-
YouTube. (2025, September 4). Complete Guide to ICH Stability Testing for APIs & FPPs. Retrieved from [Link]
-
Semantic Scholar. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Retrieved from [Link]
-
National Institutes of Health. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Retrieved from [Link]
-
ResearchGate. (n.d.). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Retrieved from [Link]
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Technical Support Center: Troubleshooting Cross-Coupling of Iodopyrazoles
As a Senior Application Scientist, this guide is designed to provide in-depth, field-tested insights into overcoming common challenges encountered during the cross-coupling of iodopyrazoles. The question-and-answer format directly addresses specific experimental failures, explaining the underlying causality and offering validated protocols to get your research back on track.
General Troubleshooting
Question 1: My cross-coupling reaction with an iodopyrazole substrate has failed completely (no product formation). Where do I start troubleshooting?
Answer:
A complete reaction failure, where only starting materials are recovered, typically points to a fundamental issue with one of the core components of the catalytic cycle. The first step is to systematically verify the integrity of your reagents and the reaction setup.
A logical diagnostic workflow is crucial. Before making multiple changes, it's best to isolate variables. Start by confirming the activity of your catalyst and the quality of your reagents.
Troubleshooting Workflow: Initial Reaction Failure
Caption: A step-by-step decision tree for initial troubleshooting of a failed iodopyrazole cross-coupling reaction.
Core Areas to Investigate:
-
Catalyst Inactivity: The Pd(0) species is the active catalyst, but it can be sensitive to air and moisture.[1]
-
Protocol: Test your palladium source [e.g., Pd(PPh₃)₄, Pd₂(dba)₃] in a well-established, high-yielding cross-coupling reaction that has worked previously in your lab. This will confirm if the catalyst itself is the issue.
-
-
Oxygen Contamination: Oxygen can deactivate the Pd(0) catalyst and lead to undesirable side reactions, such as the homocoupling of coupling partners (e.g., Glaser coupling in Sonogashira reactions).[1]
-
Protocol: Ensure your solvent is thoroughly degassed. While sparging with an inert gas (Argon or Nitrogen) is common, for sensitive reactions, a minimum of three freeze-pump-thaw cycles is recommended.[1] Also, ensure all reaction vessels are oven-dried and cooled under an inert atmosphere.
-
-
Base and Solvent Quality: The choice and quality of the base and solvent are critical.[2][3]
Question 2: My reaction is sluggish and gives low yields, with significant starting material remaining. What are the likely causes?
Answer:
Low conversion suggests that while the catalytic cycle is operational, it is either too slow or is being inhibited. For pyrazole substrates, several factors can contribute to this.
-
Inadequate Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity.[3] Iodopyrazoles, being heteroaromatic, can sometimes coordinate to the palladium center and inhibit catalysis. A well-chosen ligand can prevent this and accelerate the key steps of the catalytic cycle.
-
Expert Insight: Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) are often effective for challenging heteroaromatic couplings as they promote the oxidative addition step.[3]
-
-
N-H of Pyrazole: If your pyrazole is N-unsubstituted, the acidic N-H proton can interfere with the base or the catalyst.
-
Protocol: Protection of the pyrazole nitrogen with a group like Boc (tert-butyloxycarbonyl) or an ethoxyethyl (EtOEt) group can improve yields and prevent side reactions.[6]
-
-
Steric Hindrance: Bulky substituents on the pyrazole ring or the coupling partner can slow down the reaction.[7]
-
Protocol: Increasing the reaction temperature can sometimes overcome the activation energy barrier.[8] Alternatively, switching to a less sterically demanding ligand or catalyst system may be necessary.
-
Table 1: Ligand Selection Guide for Iodopyrazole Couplings
| Ligand Type | Example | Key Characteristics | Best For... |
| Simple Phosphines | PPh₃ | Inexpensive, classic ligand. | Simple, unhindered substrates. |
| Buchwald Ligands | XPhos, SPhos | Electron-rich, bulky. | Accelerating oxidative addition, coupling with hindered substrates.[3] |
| N-Heterocyclic Carbenes (NHCs) | IPr | Strong σ-donors, thermally stable. | High-temperature reactions, Suzuki and Buchwald-Hartwig couplings.[9] |
Specific Troubleshooting by Reaction Type
Suzuki-Miyaura Coupling
Question 3: My Suzuki-Miyaura reaction of an iodopyrazole is giving a low yield, and I'm observing significant dehalogenation (hydrodehalogenation) of my starting material. How can I fix this?
Answer:
Dehalogenation, the replacement of the iodine with a hydrogen atom, is a common side reaction in Suzuki-Miyaura couplings, particularly with electron-rich heteroaryl halides.[9][10] It can arise from several pathways, often involving the base and solvent.
Mechanism of Dehalogenation: This side reaction can be particularly problematic for iodopyrazoles compared to their bromo or chloro counterparts.[10][11]
Troubleshooting Dehalogenation in Suzuki Coupling
Caption: Key parameters to adjust when facing dehalogenation in Suzuki-Miyaura couplings of iodopyrazoles.
Recommended Actions:
-
Modify the Base/Solvent System:
-
Weaker Base: Strong bases can promote dehalogenation. Switch from strong bases like K₃PO₄ or Cs₂CO₃ to a milder base such as K₂CO₃ or Na₂CO₃.[3]
-
Aprotic Solvent: Protic solvents like ethanol can be a hydrogen source for dehalogenation. Change to an aprotic solvent system like Toluene/Water or Dioxane/Water.[4]
-
-
Optimize the Catalyst System:
-
Ligand Choice: Using a bulky, electron-rich ligand like XPhos can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.[10]
-
-
Control Reaction Temperature:
-
While higher temperatures can increase reaction rates, they can also accelerate side reactions.[8] Try running the reaction at a lower temperature for a longer period.
-
Sonogashira Coupling
Question 4: In my Sonogashira coupling of an iodopyrazole with a terminal alkyne, I am getting a lot of alkyne homocoupling (Glaser product). What is causing this and how can I prevent it?
Answer:
The formation of a symmetrical di-yne (Glaser product) is a classic side reaction in Sonogashira couplings. It is primarily caused by the copper(I) co-catalyst in the presence of oxygen.[1]
Catalytic Cycles: Sonogashira vs. Glaser Coupling
Caption: Simplified comparison of the desired Sonogashira catalytic cycle and the competing Glaser homocoupling pathway.
Strategies to Minimize Glaser Homocoupling:
-
Rigorous Exclusion of Oxygen: This is the most critical factor.[1]
-
Protocol: Use a robust degassing method for your solvents, such as at least three freeze-pump-thaw cycles. Ensure the reaction is set up and maintained under a positive pressure of a high-purity inert gas (Argon is preferred over Nitrogen).
-
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These methods often require a specific ligand system and may need higher temperatures, but they completely eliminate the primary cause of Glaser coupling.
-
Control of Reaction Parameters:
-
Base: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used and can also act as the solvent.[1] Ensure they are dry and degassed.
-
Temperature: High temperatures can sometimes promote side reactions. If possible, run the reaction at a milder temperature.
-
Heck Coupling
Question 5: My Heck reaction between an iodopyrazole and an olefin is giving poor regioselectivity and/or isomerization of the double bond. How can I improve this?
Answer:
Regioselectivity and double bond isomerization are known challenges in Heck reactions, often influenced by electronic factors and the stability of intermediates in the catalytic cycle.[12][13]
Key Control Factors:
-
Electronic Nature of the Olefin: The regioselectivity of the Heck reaction is highly dependent on the electronic properties of the olefin. Electron-deficient olefins typically yield the linear product, while electron-rich olefins can give mixtures.[12]
-
Base: The base plays a crucial role in regenerating the Pd(0) catalyst at the end of the cycle. The choice of base can influence the rate of reductive elimination, which in turn can affect isomerization.[13]
-
Additives: In some cases, additives like silver salts can be used to promote the desired pathway and suppress isomerization.
Table 2: Troubleshooting Heck Reaction Selectivity
| Issue | Potential Cause | Recommended Action | Rationale |
| Poor Regioselectivity | Electronic effects of olefin and aryl halide. | Modify the ligand. Bulky ligands can enforce steric control. | A different ligand environment around the Pd center can favor one insertion pathway over another. |
| Double Bond Isomerization | Slow β-hydride elimination/re-insertion. | Switch to a different base (e.g., from an inorganic to an organic amine base). | The base facilitates the final reductive elimination step. A more effective base can accelerate this step, reducing the lifetime of the intermediate that leads to isomerization.[13] |
| Low Yield | Catalyst decomposition or poor reactivity. | Consider using a pre-catalyst or a more robust ligand system (e.g., phosphine oxides). | Pre-catalysts can provide a more stable and active form of palladium.[14] |
Buchwald-Hartwig Amination
Question 6: I am attempting a Buchwald-Hartwig amination on my iodopyrazole, but I'm primarily getting hydrodehalogenation of the starting material and very little of the desired C-N coupled product. What should I do?
Answer:
Hydrodehalogenation can also compete with the desired amination in the Buchwald-Hartwig reaction. This side reaction can occur via β-hydride elimination from the palladium-amido intermediate, followed by reductive elimination.[15]
Troubleshooting Protocol:
-
Choice of Amine: This side reaction is more common with amines that possess β-hydrogens. If your synthesis allows, using an amine without β-hydrogens can circumvent this issue.
-
Ligand Selection: The ligand choice is paramount in Buchwald-Hartwig amination.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation.[9] Ensure it is from a fresh, anhydrous source.
-
Reaction Conditions: High temperatures can sometimes favor side reactions.[16] If using a highly active catalyst system, it may be possible to run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).
References
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Online discussion]. Available at: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Online discussion]. Available at: [Link]
-
Somfai, P., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online forum]. Available at: [Link]
-
Linas Labanauskas, et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available at: [Link]
-
Ma, S., & Xie, H. (2002). Steric hindrance-controlled Pd(0)-catalyzed coupling-cyclization of 2,3-allenamides and organic iodides. An efficient synthesis of iminolactones and gamma-hydroxy-gamma-lactams. Journal of Organic Chemistry, 67(18), 6575-8. Available at: [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available at: [Link]
-
MDPI. (n.d.). Heck Reaction—State of the Art. Available at: [Link]
-
Sirois, L. E., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1636-1643. Available at: [Link]
-
Journal of Organic Chemistry. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available at: [Link]
-
Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]
-
Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]
-
National Institutes of Health. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Available at: [Link]
-
National Institutes of Health. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Available at: [Link]
-
National Institutes of Health. (n.d.). The Heck Reaction in Ionic Liquids: Progress and Challenges. Available at: [Link]
-
PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available at: [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
-
ResearchGate. (n.d.). Optimization Reaction Conditions for Cyclization a. Available at: [Link]
-
Wiley Online Library. (n.d.). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
National Institutes of Health. (n.d.). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Available at: [Link]
-
ResearchGate. (2025). New Procedure for the Preparation of Highly Sterically Hindered Alkenes Using a Hypervalent Iodine Reagent. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]
-
ResearchGate. (n.d.). Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing. Available at: [Link]
-
PubMed Central. (n.d.). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Available at: [Link]
-
MDPI. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Available at: [Link]
-
National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Available at: [Link]
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Available at: [Link]
-
MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link]
-
PubMed Central. (n.d.). Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Available at: [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Available at: [Link]
-
ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]
-
PubMed. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Available at: [Link]
-
National Institutes of Health. (n.d.). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Available at: [Link]
-
Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Available at: [Link]
-
MDPI. (n.d.). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Available at: [Link]
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- 17. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 1-Cyclopentyl-4-iodo-1H-pyrazole: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1][2] Specifically, the 4-iodopyrazole moiety is a highly valuable synthetic intermediate. The iodine atom serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the development of potent kinase inhibitors and other targeted therapies.[3][4][5] 1-Cyclopentyl-4-iodo-1H-pyrazole, in particular, is an important building block for creating compounds with specific steric and electronic properties crucial for ligand-receptor interactions.
This guide provides an in-depth, comparative analysis of the primary synthetic pathways to 1-Cyclopentyl-4-iodo-1H-pyrazole. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the strategic decisions behind them. We will explore two main retrosynthetic approaches, compare their respective merits through experimental data, and provide detailed, validated protocols to ensure reproducibility and success in your laboratory.
Retrosynthetic Strategy Overview
The synthesis of 1-Cyclopentyl-4-iodo-1H-pyrazole can be logically approached via two primary strategies, each with distinct advantages. The choice between them often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.
Caption: Retrosynthetic analysis of 1-Cyclopentyl-4-iodo-1H-pyrazole.
Pathway 1: N-Alkylation of Pyrazole followed by Electrophilic Iodination
This is arguably the most direct and common approach, involving two distinct, high-yielding steps. It offers flexibility as both the pyrazole core and the alkylating agent are readily available.
Workflow for Pathway 1
Caption: Workflow for the N-Alkylation and subsequent iodination pathway.
Experimental Protocols for Pathway 1
Step 1: Synthesis of 1-Cyclopentyl-1H-pyrazole
-
Principle: This is a standard nucleophilic substitution where the deprotonated pyrazole anion attacks the electrophilic carbon of cyclopentyl bromide. The choice of a suitable base and solvent is critical to ensure efficient deprotonation without promoting side reactions.
-
Protocol:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous dimethylformamide (DMF, 5 mL per 1 mmol of pyrazole) under an inert argon atmosphere, add a solution of pyrazole (1.0 equivalent) in DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour until gas evolution ceases, indicating the complete formation of the sodium pyrazolide salt.
-
Cool the reaction mixture back to 0 °C and add cyclopentyl bromide (1.2 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-Cyclopentyl-1H-pyrazole.
-
Step 2: Electrophilic Iodination of 1-Cyclopentyl-1H-pyrazole
The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution. We will compare two common and effective methods for this transformation.
Method 1A: Green Iodination with Iodine and Hydrogen Peroxide
This method is environmentally friendly, utilizing water as a solvent and hydrogen peroxide as a clean oxidant.[7] The in-situ oxidation of iodide (from HI byproduct) back to the electrophilic iodine (I₂) drives the reaction to completion and improves atom economy.[8]
-
Protocol:
-
Suspend 1-Cyclopentyl-1H-pyrazole (1.0 equivalent) in water.
-
Add iodine (I₂, 0.5-0.6 equivalents) to the suspension.
-
Add 30% aqueous hydrogen peroxide (H₂O₂, 0.6-0.7 equivalents) dropwise to the stirred mixture at room temperature.[7]
-
Continue stirring at room temperature for 2-24 hours. The reaction progress should be monitored by TLC or GC-MS.
-
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.
-
Extract the product with dichloromethane (CH₂Cl₂), dry the organic phase over Na₂SO₄, and concentrate in vacuo.
-
Purify via column chromatography to obtain 1-Cyclopentyl-4-iodo-1H-pyrazole.
-
Method 1B: Iodination with N-Iodosuccinimide (NIS)
NIS is a mild and highly effective iodinating agent that often provides cleaner reactions and simpler workups compared to using elemental iodine.[9]
-
Protocol:
-
Dissolve 1-Cyclopentyl-1H-pyrazole (1.0 equivalent) in glacial acetic acid (or another suitable solvent like acetonitrile).
-
Add N-Iodosuccinimide (NIS, 1.5 equivalents). For more activated systems, trifluoroacetic acid (TFA) can be used as a co-solvent.[9]
-
Stir the mixture at room temperature or heat to 50-80 °C overnight. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) and saturated aqueous sodium bicarbonate (NaHCO₃).[9]
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the final product.
-
Performance Comparison for Pathway 1
| Parameter | Method 1A (I₂/H₂O₂) | Method 1B (NIS) |
| Typical Yield | 75-90% | 80-95% |
| Reagents | Iodine, Hydrogen Peroxide | N-Iodosuccinimide |
| Solvent | Water | Acetic Acid / Acetonitrile |
| Temperature | Room Temperature | Room Temp. to 80 °C |
| Reaction Time | 2-24 hours | 8-16 hours |
| Pros | "Green" solvent, high atom economy | Mild conditions, easy workup |
| Cons | Can be slower, requires oxidant | More expensive reagent |
Pathway 2: Cyclocondensation with Cyclopentylhydrazine
This pathway builds the pyrazole ring with the N-cyclopentyl group already in place. This is a convergent approach that can be highly efficient if the appropriate starting materials are available. The key reaction is the condensation of cyclopentylhydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[10][11]
Workflow for Pathway 2
Caption: Workflow for the cyclocondensation and subsequent iodination pathway.
Experimental Protocols for Pathway 2
Step 1: Synthesis of 1-Cyclopentyl-1H-pyrazole via Cyclocondensation
-
Principle: The reaction of a hydrazine with a 1,3-dielectrophile is a classic and robust method for pyrazole synthesis.[2] Malondialdehyde or its equivalents are common choices for producing non-substituted pyrazoles at the C3 and C5 positions.
-
Protocol:
-
To a solution of cyclopentylhydrazine hydrochloride (1.0 equivalent) in ethanol, add a base such as sodium acetate (NaOAc) or triethylamine (Et₃N) (1.1 equivalents) and stir for 15 minutes.
-
Add 1,1,3,3-Tetramethoxypropane (a malondialdehyde precursor, 1.05 equivalents) to the mixture.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl), to facilitate the hydrolysis of the acetal and subsequent cyclization.
-
Heat the reaction mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 1-Cyclopentyl-1H-pyrazole.
-
Step 2: Electrophilic Iodination
The intermediate, 1-Cyclopentyl-1H-pyrazole, is identical to that produced in Pathway 1. Therefore, the iodination can be carried out using either Method 1A (I₂/H₂O₂) or Method 1B (NIS) as detailed in the previous section.
Overall Pathway Comparison and Strategic Recommendations
| Metric | Pathway 1 (Alkylation First) | Pathway 2 (Cyclization First) |
| Starting Materials | Pyrazole, Cyclopentyl Bromide | Cyclopentylhydrazine, 1,1,3,3-Tetramethoxypropane |
| Cost-Effectiveness | Generally higher (Pyrazole is very inexpensive) | Can be lower if cyclopentylhydrazine is readily available |
| Scalability | Excellent; both steps are robust and high-yielding. | Good; cyclocondensation is generally scalable. |
| Versatility | High; easy to vary the N-substituent by changing the alkylating agent. | Moderate; requires synthesis or purchase of different substituted hydrazines. |
| Overall Yield | Typically 70-85% over two steps. | Typically 65-80% over two steps. |
| Key Challenge | Potential for N1/N2 isomer formation if using substituted pyrazoles. | Availability and stability of the hydrazine starting material. |
Expert Recommendation:
For most laboratory-scale applications, Pathway 1 (N-Alkylation followed by Iodination) is the recommended route. Its primary advantages are the low cost and high availability of the starting materials (pyrazole and cyclopentyl bromide) and the straightforward, high-yielding nature of both the alkylation and iodination steps. The choice between iodination methods (1A vs. 1B) depends on laboratory priorities: Method 1A is preferable for "green chemistry" initiatives, while Method 1B often provides a faster, cleaner reaction with a simpler workup, albeit at a higher reagent cost.
Pathway 2 becomes a compelling alternative if cyclopentylhydrazine is readily available from a commercial source at a competitive price or if a parallel synthesis of various N-substituted pyrazoles is not the primary goal.
Product Validation and Quality Control
A protocol is only as reliable as its validation. To ensure the identity and purity of the synthesized 1-Cyclopentyl-4-iodo-1H-pyrazole, the following analytical methods are essential.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., 20-30% ethyl acetate in hexanes) and visualize with UV light and/or an iodine chamber to track the consumption of starting materials and the formation of products.[6][12]
-
Structural Confirmation:
-
¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is critical for confirming the structure. Key signals to look for include the disappearance of the C4-H proton signal from the pyrazole starting material and the appearance of characteristic signals for the cyclopentyl group.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and its fragmentation pattern.
-
By implementing these validation steps, you establish a self-validating system that ensures the trustworthiness and reproducibility of your synthetic results.
References
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-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
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Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. National Center for Biotechnology Information (PMC - NIH). [Link]
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Synthesis of pyrazoles and 4-iodopyrazoles via electrophilic cyclization. ResearchGate. [Link]
-
(PDF) Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC - NIH). [Link]
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Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Center for Biotechnology Information (PMC - NIH). [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
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Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. National Center for Biotechnology Information (PMC - NIH). [Link]
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]
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Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Royal Society of Chemistry. [Link]
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Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. National Center for Biotechnology Information (PMC - NIH). [Link]
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The Decisive Advantage: A Comparative Guide to Iodopyrazoles over Chloropyrazoles in Organic Synthesis
In the landscape of modern medicinal chemistry and materials science, pyrazole scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials.[1][2] The strategic functionalization of these heterocycles is key to tuning their properties and unlocking their full potential. Halogenated pyrazoles, in particular, serve as versatile building blocks, enabling the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions.[3]
This guide offers an in-depth comparison between iodopyrazoles and chloropyrazoles, two common halogenated pyrazole intermediates. As a Senior Application Scientist, my aim is to move beyond a simple list of facts and delve into the fundamental chemical principles that govern their reactivity. We will explore how the intrinsic properties of the carbon-halogen bond dictate the efficiency and scope of their application in pivotal synthetic transformations, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic strategies.
The Fundamental Difference: Carbon-Halogen Bond Properties
The divergent reactivity of iodopyrazoles and chloropyrazoles is fundamentally rooted in the differing strengths of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The measure of a bond's strength is its bond dissociation energy (BDE), which is the energy required to break the bond homolytically. A lower BDE corresponds to a weaker, more reactive bond.
The C-I bond is significantly weaker than the C-Cl bond due to the larger atomic radius of iodine and the poorer overlap between its 5p orbital and the sp2 orbital of the pyrazole's carbon atom.[4] This disparity in bond strength is the primary determinant of their reactivity in cross-coupling reactions.[5][6]
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-Cl | 328 |
| C-I | 240 |
| Data sourced from Chemistry LibreTexts[7] |
This inverse relationship between bond strength and reactivity is a cornerstone of synthetic strategy when working with halogenated aromatics.
Caption: Inverse relationship between C-X bond strength and reactivity.
Superior Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[8] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.
The Critical Step: Oxidative Addition
For many cross-coupling reactions involving aryl halides, the rate-determining step is the initial oxidative addition of the carbon-halogen bond to the palladium(0) catalyst.[9][10] During this step, the C-X bond is cleaved, and two new bonds are formed with the palladium center, resulting in a Pd(II) species. The lower bond dissociation energy of the C-I bond in iodopyrazoles facilitates a much faster rate of oxidative addition compared to the more robust C-Cl bond in chloropyrazoles.[5][11] This often translates to milder reaction conditions, shorter reaction times, and higher yields.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[12][13] The higher reactivity of iodopyrazoles makes them ideal substrates, often reacting under mild conditions with a broad range of boronic acids.[13][14] Chloropyrazoles, conversely, can be challenging substrates, frequently requiring higher temperatures, longer reaction times, and more sophisticated and expensive catalyst systems (e.g., specialized phosphine ligands) to achieve comparable yields.[15]
Comparative Data: Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodopyrazole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 2 | >90 |
| 4-Chloropyrazole | Pd₂(dba)₃ + SPhos | K₃PO₄ | Toluene | 110 | 18 | ~85 |
| Data is representative and compiled from general principles of reactivity.[5][13][15] |
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Methyl-4-iodopyrazole
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
To an oven-dried flask, add 1-methyl-4-iodopyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Add degassed dioxane (4 mL) and water (1 mL).
-
Heat the reaction mixture to 80°C and stir for 2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 1-methyl-4-phenylpyrazole.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is crucial for synthesizing compounds with alkyne functionalities. 4-Iodopyrazoles are highly effective in Sonogashira couplings, typically reacting under mild, copper-co-catalyzed conditions.[16][17] Chloropyrazoles are generally poor substrates for traditional Sonogashira conditions and often require specialized, copper-free protocols with more active palladium catalysts to proceed efficiently.
Comparative Data: Sonogashira Coupling
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodopyrazole | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25 | 3 | >95 |
| 4-Chloropyrazole | Pd(OAc)₂ + XPhos | Cs₂CO₃ | Dioxane | 100 | 24 | ~70 |
| Data is representative and compiled from general principles of reactivity.[16][17] |
Experimental Protocol: Sonogashira Coupling of 1-H-4-iodopyrazole
Step-by-Step Methodology:
-
In a flask, dissolve 1-H-4-iodopyrazole (1.0 mmol) and phenylacetylene (1.1 mmol) in a mixture of THF (5 mL) and triethylamine (2 mL).
-
Degas the solution by bubbling nitrogen through it for 15 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol).
-
Stir the reaction at room temperature for 3 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the 4-(phenylethynyl)-1H-pyrazole product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[18] The reactivity trend of aryl halides in this reaction is generally Ar-I > Ar-Br > Ar-Cl.[19] Consequently, iodopyrazoles are excellent substrates for C-N bond formation, coupling with a wide variety of amines under relatively mild conditions.[20] In contrast, the amination of chloropyrazoles is significantly more challenging due to the slow rate of oxidative addition of the C-Cl bond.[15] Successful coupling often necessitates the use of sterically hindered and electron-rich phosphine ligands (e.g., biarylphosphines developed by Buchwald) and stronger bases at elevated temperatures.[18]
Comparative Data: Buchwald-Hartwig Amination
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodopyrazole | Pd₂(dba)₃ + Xantphos | Cs₂CO₃ | Dioxane | 90 | 4 | >90 |
| 4-Chloropyrazole | Pd(OAc)₂ + RuPhos | NaOtBu | Toluene | 110 | 20 | ~80 |
| Data is representative and compiled from general principles of reactivity.[18][19][20] |
Experimental Protocol: Buchwald-Hartwig Amination of 1-Benzyl-4-iodopyrazole
Step-by-Step Methodology:
-
Add 1-benzyl-4-iodopyrazole (1.0 mmol), morpholine (1.2 mmol), and cesium carbonate (1.4 mmol) to a reaction tube.
-
Add Pd₂(dba)₃ (0.015 mmol) and Xantphos (0.03 mmol).
-
Seal the tube, then evacuate and backfill with argon.
-
Add anhydrous, degassed dioxane (3 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at 90°C and stir for 4 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, then dry over MgSO₄.
-
Concentrate the solution and purify the crude product by flash chromatography.
Synthetic Accessibility: A Comparative Overview
The choice of starting material is also influenced by its ease of synthesis. Both iodo- and chloropyrazoles can be prepared from the parent pyrazole, but the methods and reagents differ.
Synthesis of 4-Iodopyrazoles: Iodination of pyrazoles is typically achieved through electrophilic iodination. Common methods include using molecular iodine (I₂) in the presence of an oxidizing agent like nitric acid or hydrogen peroxide, or using N-iodosuccinimide (NIS).[21][22][23] These reactions are generally high-yielding and proceed under relatively mild conditions.[17]
-
Example Protocol (I₂/Oxidant): 1-methylpyrazole is mixed with iodine and heated, followed by the dropwise addition of an aqueous oxidant solution to afford 1-methyl-4-iodopyrazole.[21]
-
Example Protocol (NIS): A solution of pyrazole in acetic acid is treated with a solution of NIS in trifluoroacetic acid and heated to yield the 4-iodopyrazole.[22]
Synthesis of 4-Chloropyrazoles: Chlorination of pyrazoles can be accomplished using reagents like hypochloric acid or trichloroisocyanuric acid (TCCA).[1][24] TCCA has been highlighted as an efficient, low-cost, and environmentally benign chlorine source for a one-pot cyclization/chlorination strategy.[1]
-
Example Protocol (TCCA): Hydrazines can undergo a direct cyclization/chlorination using TCCA as both an oxidant and chlorinating agent to produce 4-chloropyrazoles in good yields.[1]
While effective methods exist for both, the reagents for iodination are often considered easier to handle and the reactions more straightforward for small-scale laboratory synthesis.
Conclusion: The Strategic Advantage of Iodopyrazoles
For researchers in organic synthesis, the choice between an iodopyrazole and a chloropyrazole is a strategic one with significant implications for reaction efficiency and project timelines. The evidence overwhelmingly supports the superiority of iodopyrazoles in the context of transition metal-catalyzed cross-coupling reactions.
The fundamental weakness of the C-I bond provides a decisive kinetic advantage, leading to:
-
Milder Reaction Conditions: Lower temperatures and less reactive bases can be employed, enhancing functional group tolerance.
-
Shorter Reaction Times: Faster rates of oxidative addition significantly reduce overall reaction times.
-
Higher Yields and Broader Scope: The enhanced reactivity allows for the successful coupling of a wider range of substrates, often with higher efficiency.
-
Simpler Catalyst Systems: Standard, readily available palladium catalysts are often sufficient, avoiding the need for expensive and specialized ligands required to activate the more inert C-Cl bond.
These advantages make iodopyrazoles the preferred building blocks, especially in complex, multi-step syntheses and for late-stage functionalization, where preserving molecular complexity and achieving high yields are paramount.[16] While chloropyrazoles have their applications and can be advantageous from a raw material cost perspective in large-scale manufacturing, for the research scientist and drug development professional, the synthetic flexibility and reliability offered by iodopyrazoles make them the more powerful and strategic choice.
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Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. (2025). ResearchGate. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). MDPI. [Link]
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8.8: Strength of Covalent Bonds. (2020). Chemistry LibreTexts. [Link]
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What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? (2018). Quora. [Link]
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(PDF) Synthesis of 4-iodopyrazoles: A Brief Review. (2009). ResearchGate. [Link]
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Electrosynthesis of 4-iodopyrazole and its derivatives. (2010). ResearchGate. [Link]
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Świątek, K., et al. (2021). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
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CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (2015). NIH. [Link]
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C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central. [Link]
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The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2018). ResearchGate. [Link]
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C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved January 27, 2026, from [Link]
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-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2018). PubMed Central. [Link]
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. (2015). ResearchGate. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). NIH. [Link]
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Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. (2013). University of Victoria. [Link]
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Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (2007). ResearchGate. [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]
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Design, Synthesis, and Evaluation of Novel 4-Chloropyrazole-Based Pyridines as Potent Fungicide Candidates. (2022). ACS Publications. [Link]
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Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. (2020). MDPI. [Link]
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Evaluating the Therapeutic Efficacy of 1-Cyclopentyl-4-iodo-1H-pyrazole Derivatives: A Comparative Guide
A comprehensive evaluation of the therapeutic efficacy of 1-Cyclopentyl-4-iodo-1H-pyrazole derivatives is currently challenging due to a lack of specific published data on this particular subclass of compounds. While the pyrazole core is a well-established and significant scaffold in medicinal chemistry, leading to numerous clinically approved drugs with a wide range of biological activities, specific experimental data on the 1-cyclopentyl-4-iodo substituted variants remains scarce in publicly accessible scientific literature.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]
This guide, therefore, aims to provide a broader context for evaluating pyrazole derivatives as therapeutic agents, drawing on the extensive research available for this class of compounds. It will focus on the general mechanisms of action, common experimental protocols for efficacy evaluation, and comparative analysis with established pyrazole-based drugs, which can serve as a framework for the future assessment of 1-Cyclopentyl-4-iodo-1H-pyrazole derivatives should data become available.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a wide variety of biological targets through diverse non-covalent interactions. Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.
A key to their success lies in the versatility of the pyrazole ring, which allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects. The introduction of a halogen atom, such as iodine, at the 4-position, and a lipophilic group, like a cyclopentyl ring, at the 1-position, as in the case of 1-Cyclopentyl-4-iodo-1H-pyrazole, are synthetic strategies aimed at modulating the compound's interaction with its biological target and improving its drug-like properties.
Mechanism of Action: Kinase Inhibition as a Primary Target
A predominant mechanism of action for many therapeutically active pyrazole derivatives is the inhibition of protein kinases.[3][18] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
Targeting Key Signaling Pathways
Pyrazole-based inhibitors have been developed to target various kinases involved in cancer cell proliferation, survival, and angiogenesis. These include:
-
Janus Kinases (JAKs): Pyrazole derivatives have shown potent inhibitory activity against JAKs, which are critical components of the JAK/STAT signaling pathway. Dysregulation of this pathway is implicated in various hematological malignancies and inflammatory diseases.
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Several pyrazole-containing compounds have been identified as potent CDK inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.
-
Receptor Tyrosine Kinases (RTKs): This class of kinases, including EGFR, VEGFR, and PDGFR, plays a pivotal role in cell growth and angiogenesis. Pyrazole derivatives have been designed to inhibit these RTKs, thereby blocking downstream signaling pathways essential for tumor growth and survival.
Below is a generalized diagram illustrating the role of pyrazole derivatives as kinase inhibitors in a signaling pathway.
Caption: Hypothetical mechanism of a 1-Cyclopentyl-4-iodo-1H-pyrazole derivative as a Receptor Tyrosine Kinase (RTK) inhibitor.
Evaluating Therapeutic Efficacy: A Methodological Framework
The evaluation of a novel compound like a 1-Cyclopentyl-4-iodo-1H-pyrazole derivative follows a well-established pipeline of in vitro and in vivo experiments to determine its potency, selectivity, and overall therapeutic potential.
In Vitro Assays
3.1.1. Kinase Inhibition Assays:
These assays are fundamental to determine the inhibitory activity of the compound against a panel of purified kinases.
-
Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagents: Kinase, Eu-anti-tag antibody, Alexa Fluor™ conjugate of a broad-spectrum kinase inhibitor (tracer), and the test compound.
-
Procedure: a. Prepare serial dilutions of the 1-Cyclopentyl-4-iodo-1H-pyrazole derivative. b. In a 384-well plate, combine the kinase, Eu-anti-tag antibody, and the test compound. c. Add the Alexa Fluor™ tracer to the wells. d. Incubate at room temperature for 60 minutes. e. Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
Data Analysis: The FRET signal is inversely proportional to the amount of tracer displaced by the test compound. The IC50 value (the concentration of inhibitor required to inhibit 50% of kinase activity) is calculated from the dose-response curve.
-
3.1.2. Cellular Proliferation Assays:
These assays measure the ability of the compound to inhibit the growth of cancer cell lines.
-
Protocol: MTT Assay
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the 1-Cyclopentyl-4-iodo-1H-pyrazole derivative for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The GI50 value (the concentration required to inhibit cell growth by 50%) is determined.
-
In Vivo Models
Promising compounds from in vitro studies are further evaluated in animal models to assess their efficacy and safety.
-
Protocol: Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into control and treatment groups. Administer the 1-Cyclopentyl-4-iodo-1H-pyrazole derivative (e.g., orally or intraperitoneally) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
-
Caption: A typical workflow for evaluating the therapeutic efficacy of a novel compound.
Comparative Analysis: Benchmarking Against a Known Pyrazole-Based Kinase Inhibitor
To provide a tangible comparison, we can look at the data for a well-characterized pyrazole-based kinase inhibitor, such as Crizotinib . Crizotinib is an FDA-approved drug that targets ALK, ROS1, and MET kinases and is used for the treatment of certain types of non-small cell lung cancer.
Table 1: Hypothetical Comparative Efficacy Data
| Compound | Target Kinase(s) | IC50 (nM) | Cancer Cell Line | GI50 (µM) | In Vivo Tumor Growth Inhibition (%) |
| Crizotinib | ALK, ROS1, MET | 5-20 | H3122 (ALK+) | 0.02 | 85 |
| Alternative Pyrazole 1 | JAK2 | 10 | HEL (JAK2 V617F) | 0.5 | 70 |
| Alternative Pyrazole 2 | CDK2/4 | 15-50 | HCT116 | 1.2 | 65 |
| 1-Cyclopentyl-4-iodo-1H-pyrazole Derivative | Unknown | Data not available | Data not available | Data not available | Data not available |
This table presents a hypothetical comparison. The data for "Alternative Pyrazoles" are representative values from the literature on pyrazole-based inhibitors.
The table highlights the type of quantitative data necessary for a meaningful comparison. The efficacy of a novel 1-Cyclopentyl-4-iodo-1H-pyrazole derivative would need to be assessed against relevant kinases and cancer cell lines, and its performance benchmarked against existing drugs like Crizotinib or other relevant pyrazole-based inhibitors.
Conclusion and Future Directions
While the specific therapeutic efficacy of 1-Cyclopentyl-4-iodo-1H-pyrazole derivatives remains to be elucidated through dedicated research, the broader class of pyrazole compounds continues to be a rich source of novel therapeutic agents. The established methodologies for evaluating kinase inhibitors and anticancer compounds provide a clear roadmap for assessing the potential of this and other novel pyrazole derivatives.
Future research should focus on the synthesis and biological evaluation of a series of 1-Cyclopentyl-4-iodo-1H-pyrazole analogs to establish a clear structure-activity relationship (SAR). Identifying the primary kinase targets and evaluating their efficacy in relevant preclinical models will be crucial steps in determining their potential for clinical development. The insights gained from the extensive studies on other pyrazole derivatives provide a strong foundation and rationale for pursuing these investigations.
References
Due to the lack of specific literature on 1-Cyclopentyl-4-iodo-1H-pyrazole derivatives, the following is a list of representative and authoritative sources on the broader topic of pyrazole derivatives as therapeutic agents.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]
-
Effect of 4-(arylcalcogenyl)-1H-pyrazoles on DPPH radical scavenging. (2022). ResearchGate. [Link]
-
Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases. (2003). PubMed. [Link]
-
Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (2023). ResearchGate. [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]
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Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Anti-inflammatory Agents. (2022). ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]
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Review: Anticancer Activity Of Pyrazole. (2023). International Journal of Pharmaceutical Sciences. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. [Link]
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(PDF) Design, Synthesis and Pharmacological Evaluation of 1- Phenyl-4,5-Dihydro-1H-Pyrazoles Derivative by in- Vitro and in-Silico Methods: A Combined Approach. (2024). ResearchGate. [Link]
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Synthesis and anticancer activity studies of cyclopamine derivatives. (2008). PubMed. [Link]
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In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. (2022). ResearchGate. [Link]
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(PDF) Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022). ResearchGate. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. [Link]
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Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2024). Scientific Reports. [Link]
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Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). ResearchGate. [Link]
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Current status of pyrazole and its biological activities. (2012). Journal of Pharmacy & Bioallied Sciences. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
